molecular formula C4H5K2NO4 B3428104 Dipotassium 2-aminobutanedioate CAS No. 2001-89-0

Dipotassium 2-aminobutanedioate

Cat. No.: B3428104
CAS No.: 2001-89-0
M. Wt: 209.28 g/mol
InChI Key: IKALZAKZWHFNIC-UHFFFAOYSA-L
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Description

Significance of L-Aspartate in Fundamental Biological Systems

L-aspartate, a non-essential amino acid, is a cornerstone of numerous metabolic pathways vital for life. wikipedia.org It is a key metabolite in the urea (B33335) cycle, which is crucial for the detoxification of ammonia (B1221849) in the body. wikipedia.orgwikipedia.org L-aspartate donates a nitrogen atom for the formation of urea, which is then excreted. wikipedia.org

Furthermore, L-aspartate plays a significant role in gluconeogenesis, the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates. wikipedia.orgnih.gov It can be converted to oxaloacetate, a direct precursor for this process. nih.govwikipedia.org The malate-aspartate shuttle, a critical system for transferring reducing equivalents across the mitochondrial membrane, relies on the interconversion of aspartate and oxaloacetate. wikipedia.orgnih.gov

In the central nervous system, L-aspartate functions as an excitatory neurotransmitter. elsevierpure.comnih.govnih.gov It stimulates N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and memory formation. elsevierpure.com Although its role has been debated, evidence suggests it is released from nerve terminals in a calcium-dependent manner, supporting its function as a neurotransmitter. nih.govresearchgate.net

L-aspartate also serves as a precursor for the synthesis of other amino acids, including methionine, threonine, isoleucine, and lysine (B10760008) in plants and microorganisms. wikipedia.org In humans, it is a building block for proteins and is involved in nucleotide synthesis. nih.govbiologyonline.com

Role of Potassium in Cellular Homeostasis and Biochemical Processes

Potassium (K+) is the most abundant intracellular cation and is indispensable for maintaining normal cellular function. nih.govnih.gov Its concentration gradient across the cell membrane is critical for establishing the resting membrane potential, which is fundamental for the function of excitable cells like nerve and muscle cells. nih.govdrinkharlo.com

The transmission of nerve impulses is a prime example of potassium's essential role. The movement of potassium ions across the neuronal membrane is responsible for the repolarization phase of the action potential, allowing the neuron to return to its resting state and be ready to fire again. drinkharlo.comck12.orglibretexts.org This rapid signaling is crucial for all nervous system functions. drinkharlo.com

In muscle cells, potassium is vital for proper contraction. webmd.comfiveable.me The electrical signals that trigger muscle contraction are dependent on the correct balance of potassium and sodium ions across the cell membrane. webmd.comlivestrong.com An imbalance can lead to muscle weakness or cramps. webmd.com High potassium levels can depolarize the smooth muscle cell membrane, leading to an influx of calcium and activation of the contractile machinery. jst.go.jp

Moreover, potassium acts as a cofactor for several enzymes. oregonstate.edulibretexts.org For instance, pyruvate (B1213749) kinase, a key enzyme in glycolysis, requires potassium for its activity. oregonstate.edu The Na+/K+-ATPase pump, which actively transports sodium and potassium ions across the cell membrane to maintain the electrochemical gradient, also requires potassium. nih.govrsc.org

Rationale for Comprehensive Academic Investigation of Potassium L-Aspartate

The rationale for the in-depth academic investigation of potassium L-aspartate stems from the integral and interconnected roles of its constituent parts, potassium and L-aspartate, in cellular metabolism and function. Researchers are interested in how the combined compound might offer unique advantages or synergistic effects in various biochemical and physiological contexts.

Given that L-aspartate transport into cells can be linked to potassium ion transport, studying them as a single compound is logical. nih.gov Research has shown that extracellular potassium can stimulate the uptake of L-aspartate, suggesting a co-transport mechanism. nih.gov This interplay is a key area of investigation.

In research settings, particularly in electrophysiology, potassium L-aspartate is used in pipette solutions to maintain intracellular potassium levels during patch-clamp experiments. wikipedia.org This allows for the stable recording of ionic currents without disrupting the cell's natural ionic balance.

Furthermore, the compound is explored for its potential in various applications due to the combined benefits of its components. For instance, in the context of liver health, L-ornithine L-aspartate is studied for its ability to lower high blood ammonia levels, a condition that can be associated with potassium imbalances. nih.govfrontiersin.orgelsevier.es The aspartate component contributes to the urea cycle, aiding in ammonia detoxification. nih.govmedex.com.bd

The dual provision of a key metabolite and an essential electrolyte makes potassium L-aspartate a subject of interest for understanding and potentially modulating cellular function, from basic energy metabolism to complex neurological processes. patsnap.com

Interactive Data Tables

Table 1: Key Biological Roles of L-Aspartate

Biological ProcessRole of L-AspartateKey Enzymes/Pathways Involved
Urea Cycle Donates a nitrogen atom for urea synthesis. wikipedia.orgwikipedia.orgArgininosuccinate synthetase, Argininosuccinase wikipedia.org
Gluconeogenesis Precursor to oxaloacetate. wikipedia.orgnih.govnih.govAspartate aminotransferase, Malate-aspartate shuttle wikipedia.orgnih.gov
Neurotransmission Excitatory neurotransmitter. elsevierpure.comnih.govnih.govNMDA receptors elsevierpure.com
Biosynthesis Precursor for other amino acids and nucleotides. wikipedia.orgnih.govbiologyonline.comAspartate aminotransferase, Asparagine synthetase wikipedia.orgnih.gov

Table 2: Major Functions of Potassium in the Body

FunctionDescriptionAssociated Tissues/Systems
Cellular Homeostasis Maintains resting membrane potential and cell volume. nih.govnih.govAll cells
Nerve Impulse Transmission Repolarizes the neuronal membrane after an action potential. drinkharlo.comck12.orglibretexts.orgNervous system
Muscle Contraction Regulates the electrical signals for muscle contraction. webmd.comfiveable.melivestrong.comMuscular system (skeletal, smooth, cardiac)
Enzyme Cofactor Required for the activity of certain enzymes. oregonstate.edulibretexts.orgMetabolic pathways (e.g., glycolysis)

Properties

IUPAC Name

dipotassium;2-aminobutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO4.2K/c5-2(4(8)9)1-3(6)7;;/h2H,1,5H2,(H,6,7)(H,8,9);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKALZAKZWHFNIC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])N)C(=O)[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5K2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90941993
Record name Dipotassium 2-aminobutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2001-89-0, 14434-35-6
Record name Dipotassium 2-aminobutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-aspartic acid, potassium salt
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Synthesis and Derivatization Strategies for Academic Research

Laboratory-Scale Synthetic Methodologies for Potassium L-Aspartate

The primary laboratory-scale synthesis of potassium L-aspartate involves the straightforward acid-base reaction between L-aspartic acid and a suitable potassium-containing precursor.

The most common and direct method for preparing potassium L-aspartate is the neutralization of L-aspartic acid with a potassium base. google.com The selection of the potassium source is typically between potassium hydroxide (B78521) (KOH) and potassium carbonate (K₂CO₃). google.com The reaction is generally performed in an aqueous solution, where L-aspartic acid is dissolved in water, often with heating, before the potassium base is added. google.comgoogle.com

A typical procedure involves dissolving L-aspartic acid in purified water, sometimes at elevated temperatures between 40°C and 80°C to increase solubility. google.comgoogle.com Subsequently, a stoichiometric amount of potassium hydroxide or potassium carbonate is introduced. google.comgoogle.com The reaction proceeds as a simple acid-base neutralization to form the potassium salt. Following the reaction, the solution is often filtered and then subjected to isolation procedures such as concentration and precipitation or freeze-drying to obtain the final solid product. google.com An alternative isolation method involves adding the concentrated aqueous solution to a cold non-aqueous solvent, such as ethanol (B145695), to precipitate the potassium L-aspartate salt. google.com

Optimizing the synthesis of potassium L-aspartate is critical for maximizing yield and ensuring the purity of the final product. Key parameters that are manipulated include reaction temperature, pH, solvent system, and isolation technique. Research and patent literature describe various conditions to achieve high yields, often exceeding 95%. google.com

The final pH of the reaction mixture is a crucial parameter, with target ranges typically falling between 6.0 and 8.0 to ensure the complete formation of the monopotassium salt without side reactions. google.comgoogle.com The temperature is also controlled; for instance, some methods specify reacting at 70-80°C, while others conduct the initial dissolution at around 40°C. google.comgoogle.com The choice of isolation method significantly impacts the product's physical properties. Lyophilization (vacuum freeze-drying) can produce a fine, highly soluble powder, whereas precipitation with an organic solvent like ethanol can be an effective method for crystalline solid recovery. google.comgoogle.com

Table 1: Optimization Parameters for Potassium L-Aspartate Synthesis

Parameter Range/Options Purpose Reported Yield Citations
Potassium Source Potassium Hydroxide (KOH), Potassium Carbonate (K₂CO₃) Neutralization of L-aspartic acid >95% google.comgoogle.com
Solvent Water Reaction medium >95% google.comgoogle.comgoogle.com
Reaction Temperature 40°C to 80°C (dissolution/reaction); Reflux To facilitate dissolution and reaction kinetics 95.1% - 97.3% google.comgoogle.comgoogle.com
Final pH 6.0 - 8.0 Ensure complete salt formation Not specified google.comgoogle.com
Isolation Method Vacuum Freeze-Drying, Precipitation in Ethanol/Methanol Product recovery >96% google.comgoogle.com

Enantioselective Synthesis and Stereochemical Considerations of L-Aspartate Moiety

Maintaining the stereochemical integrity of the L-aspartate moiety is paramount. When synthesis begins with L-aspartic acid, reaction conditions are chosen to prevent racemization. researchgate.net L-aspartic acid is a widely used chiral building block for the synthesis of more complex molecules, where the preservation of its stereocenter is essential. researchgate.nettandfonline.comoup.com

For the de novo synthesis of the L-aspartate structure from achiral precursors, biocatalytic methods offer exceptional enantioselectivity. Enzymes such as aspartate ammonia (B1221849) lyase (AspB) and ethylenediamine-N,N'-disuccinic acid (EDDS) lyase are employed to catalyze the asymmetric hydroamination of fumarate (B1241708). nih.govscispace.comrsc.org These enzymatic reactions produce N-substituted L-aspartic acid derivatives with excellent enantiomeric excess (ee), often greater than 99%. scispace.comrsc.org This biocatalytic approach provides a powerful tool for generating optically pure L-aspartic acid derivatives that are valuable as chiral building blocks. nih.govscispace.com

Table 2: Biocatalytic Enantioselective Synthesis of L-Aspartic Acid Derivatives

Enzyme Substrates Product Type Enantiomeric Excess (ee) Citations
Aspartate Ammonia Lyase (AspB) Fumarate, various amines (e.g., hydroxylamine, hydrazine) N-substituted L-aspartic acids >97% nih.gov
EDDS Lyase Fumarate, various cycloalkyl and arylalkyl amines N-cycloalkyl/arylalkyl-substituted L-aspartic acids >99% scispace.comrsc.org
Methylaspartate Ammonia Lyase (MAL-Q73A) Fumarate, various cycloalkyl amines N-cycloalkyl-substituted L-aspartic acids >99% scispace.com

Preparation of Labeled Potassium L-Aspartate for Mechanistic Studies

Isotopically labeled potassium L-aspartate is an invaluable tool for tracing metabolic pathways and elucidating enzyme reaction mechanisms.

The synthesis of labeled L-aspartate commonly involves incorporating stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H). L-aspartic acid uniformly labeled with ¹³C and ¹⁵N is commercially available and serves as a starting material for further synthesis or for direct use in metabolic studies. isotope.commedchemexpress.com

Methods for producing labeled aspartate include chemoenzymatic synthesis, which has been used to create stereospecifically deuterium-labeled aspartic acid. psu.edu Additionally, biological systems are harnessed for labeling; for example, cell-free protein synthesis systems can incorporate labeled aspartic acid into specific protein sites for structural and functional analysis. nih.gov Uniform labeling with ²H, ¹³C, and ¹⁵N can also be achieved by expressing proteins in eukaryotic insect cells grown in specialized, isotope-enriched media. researchgate.net

While ¹³C and ¹⁵N labeling is well-documented, the synthesis of potassium L-aspartate specifically labeled with the potassium isotope ⁴⁰K is not commonly reported in the available scientific literature.

Labeled L-aspartate serves as a powerful biological tracer to investigate complex biochemical processes. A primary application is in the study of enzyme mechanisms through the analysis of kinetic isotope effects (KIEs). nih.govacs.org By comparing the reaction rates of unlabeled and deuterium-labeled aspartate, researchers can probe the transition states of enzymatic reactions. nih.gov This technique has been instrumental in studying enzymes like L-aspartate oxidase, helping to determine whether chemical steps such as hydride and proton transfers occur in a concerted or stepwise fashion. acs.orgnih.gov

Furthermore, L-aspartate labeled with ¹³C and ¹⁵N is widely used in metabolomics and proteomics research. isotope.com In nuclear magnetic resonance (NMR) spectroscopy, labeled aspartate residues within a protein can act as specific probes to identify binding sites and characterize protein-protein interactions, as demonstrated in studies of the Ras protein. nih.gov The incorporation of labeled aspartate into synthetic peptides also allows for detailed investigation of post-translational modifications. psu.edu

Advanced Analytical Characterization Techniques

Spectroscopic Methodologies for Structural Elucidation and Purity Assessment

Spectroscopy is a cornerstone in the chemical analysis of potassium L-aspartate, providing insights from the atomic to the molecular level. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) each offer unique and complementary information.

NMR spectroscopy is an unparalleled tool for determining the precise molecular structure of potassium L-aspartate in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of the molecule.

The structure of the L-aspartate anion is definitively confirmed using ¹H, ¹³C, and ¹⁵N NMR. In an aqueous solution of potassium L-aspartate, the carboxylic acid groups of L-aspartic acid are deprotonated, leading to shifts in the NMR signals compared to the parent amino acid.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the hydrogen atoms within the molecule. For the L-aspartate anion, the spectrum shows two key resonances: a multiplet for the two diastereotopic methylene (B1212753) protons (β-CH₂) and a multiplet for the alpha-proton (α-CH). The formation of the potassium salt from L-aspartic acid results in a change in the chemical environment, particularly around the carboxyl groups, which influences the electronic shielding of adjacent protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the carbon backbone of the molecule. Four distinct signals are expected, corresponding to the two carboxylate carbons (COO⁻), the alpha-carbon (α-CH), and the beta-carbon (β-CH₂). The deprotonation of the carboxyl groups to form the carboxylates in potassium L-aspartate causes a significant downfield shift for these carbon signals compared to L-aspartic acid, reflecting the change in hybridization and electron density.

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can be used to probe the nitrogen environment of the amino group. The chemical shift of the nitrogen atom is sensitive to pH and bonding, providing further confirmation of the zwitterionic nature of the molecule in solution. Studies utilizing ¹⁵NH₄⁺ as a proxy for K⁺ have shown that ¹⁵N chemical shifts in potassium binding sites of proteins range from 19 to 25.5 ppm, indicating the sensitivity of the nitrogen nucleus to its local environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for L-Aspartate Anion in D₂O.
NucleusAtom PositionPredicted Chemical Shift (ppm)Multiplicity
¹Hα-CH~3.9Doublet of Doublets (dd)
¹Hβ-CH₂~2.7-2.8Multiplet (m)
¹³Cα-COO⁻~176Singlet
¹³Cβ-COO⁻~178Singlet
¹³Cα-CH~53Singlet
¹³Cβ-CH₂~39Singlet

³⁹K NMR spectroscopy is a specialized technique used to investigate the environment of the potassium cation (K⁺). As a quadrupolar nucleus (spin 3/2), the ³⁹K nucleus is highly sensitive to the symmetry of its local electronic environment. The NMR signal's linewidth and chemical shift provide valuable information about ion-solvent and ion-solute interactions.

In a solution of potassium L-aspartate, ³⁹K NMR can be used to study the degree of ion pairing between the K⁺ cation and the L-aspartate anion. A symmetric environment, such as a fully solvated K⁺ ion, results in a relatively sharp NMR signal. Interaction with the aspartate anion creates a more asymmetric electric field gradient around the potassium nucleus, leading to broader signals. The chemical shift range for ³⁹K is over 100 ppm, allowing for the resolution of inequivalent potassium sites in different chemical environments. This technique is therefore powerful for studying the coordination chemistry and solution dynamics of the potassium ion.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and assessing conformational changes in potassium L-aspartate.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. The IR spectrum of potassium L-aspartate is characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching of the carboxylate (COO⁻) groups, typically found around 1600 cm⁻¹ and 1400 cm⁻¹, respectively. Other key bands include the N-H bending vibrations of the amino group (~1500-1650 cm⁻¹) and C-H stretching and bending modes. The broad absorption in the 3000-3500 cm⁻¹ region is characteristic of N-H and O-H stretching vibrations, the latter from hydrate (B1144303) water molecules.

Raman Spectroscopy: Raman spectroscopy provides complementary information by measuring the inelastic scattering of monochromatic light. In potassium L-aspartate, the symmetric stretch of the carboxylate groups gives a strong Raman signal. C-C and C-N skeletal vibrations are also readily observed. Since water is a weak Raman scatterer, this technique is particularly well-suited for studying aqueous solutions. Conformational changes in the aspartate backbone can be monitored by observing shifts in the positions and intensities of the Raman bands.

Table 2: Characteristic Vibrational Frequencies for Potassium L-aspartate.
Vibrational ModeTypical Wavenumber (cm⁻¹)Technique
N-H Stretch3000 - 3300IR, Raman
C-H Stretch2800 - 3000IR, Raman
COO⁻ Asymmetric Stretch~1600IR
N-H Bend1500 - 1650IR
COO⁻ Symmetric Stretch~1400IR, Raman
C-C / C-N Stretch800 - 1200Raman

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For potassium L-aspartate, electrospray ionization (ESI) is a commonly used soft ionization technique that allows the intact molecule to be transferred into the gas phase for analysis.

The ESI-MS spectrum of potassium L-aspartate in positive ion mode would show a peak corresponding to the protonated molecule [C₄H₇NO₄ + K]⁺ or adducts such as [C₄H₆KNO₄ + K]⁺. In negative ion mode, the deprotonated L-aspartate anion [C₄H₇NO₄ - H]⁻ at an m/z of 132.04 is readily observed. High-resolution mass spectrometry can confirm the elemental formula with high accuracy.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the parent ion, providing structural information. The fragmentation of the aspartate anion typically proceeds through characteristic losses of small neutral molecules.

Common Fragmentation Pathways for the Aspartate Anion ([M-H]⁻):

Loss of H₂O (18 Da): Dehydration is a common fragmentation pathway.

Loss of CO₂ (44 Da): Decarboxylation from one of the carboxylate groups is a major fragmentation route.

Loss of NH₃ (17 Da): Loss of ammonia (B1221849) from the amino group.

These fragmentation patterns serve as a fingerprint to confirm the identity of the aspartate moiety within the salt.

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. carleton.edu Single-crystal X-ray crystallography can provide precise information on bond lengths, bond angles, and the coordination environment of the potassium ion within the crystal lattice of potassium L-aspartate. carleton.edu

Crystal System and Space Group: The fundamental symmetry of the crystal lattice.

Unit Cell Dimensions: The precise lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The position of each atom (K, O, N, C, H) within the unit cell.

Coordination Environment: How the potassium ion is coordinated by the oxygen and potentially nitrogen atoms of the surrounding L-aspartate anions and any water molecules of hydration. This includes K-O bond distances and coordination number.

Powder X-ray diffraction (PXRD) is used to analyze the bulk crystalline material. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), is a unique fingerprint of the crystalline phase and can be used for phase identification and purity assessment. Studies on related materials, such as potassium acid phthalate (B1215562) doped with aspartic acid, have shown that XRD can confirm the incorporation of amino acid molecules into a host crystal matrix by observing shifts in the diffraction peak positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are fundamental for separating potassium L-aspartate from complex mixtures and accurately quantifying its constituents.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acids like L-aspartate. who.intnih.gov Due to the fact that most amino acids, including aspartic acid, lack a strong chromophore, derivatization is typically required to render them detectable by common HPLC detectors like UV-Vis or fluorescence detectors. myfoodresearch.com This process can be done either pre-column or post-column. myfoodresearch.com

A common pre-column derivatization agent is ortho-phthalaldehyde (OPA), which reacts with primary amines in the presence of a thiol to form a highly fluorescent isoindole derivative. lcms.czoiv.int This allows for sensitive quantification using a fluorescence detector (FLD). For instance, a method for determining potassium polyaspartate (KPA) in wine utilizes acid hydrolysis to break the polymer down into aspartic acid monomers, which are then derivatized with OPA and analyzed by HPLC-FLD. oiv.int Reversed-phase HPLC columns, such as C18, are frequently used for the separation of these derivatized amino acids. creative-proteomics.com

The choice between pre-column and post-column derivatization depends on the specific application. Pre-column derivatization is often performed with reversed-phase separation, offering fast and superior resolution. myfoodresearch.com Post-column derivatization is commonly paired with ion-exchange chromatography and can help eliminate interferences from the sample matrix before the derivatization reaction occurs. who.intmyfoodresearch.com

Table 1: Example HPLC-FLD Parameters for Aspartic Acid Analysis (Post-Hydrolysis)

Parameter Condition
Column Reversed-Phase C18
Mobile Phase Gradient elution with water/acetonitrile containing a buffer creative-proteomics.com
Derivatization Agent Ortho-phthalaldehyde (OPA) with a thiol reagent oiv.int
Detection Fluorescence Detector (FLD)
Excitation λ 340 nm

| Emission λ | 450 nm |

Ion Chromatography (IC) is a powerful and efficient technique for the direct determination of inorganic cations and anions, making it highly suitable for quantifying the potassium ion in potassium L-aspartate. metrohm.comiaea.org Unlike other methods, IC can simultaneously measure multiple ionic species in a single analytical run. metrohm.comnih.gov This capability is advantageous for assessing the purity of potassium L-aspartate and quantifying other cationic impurities, such as sodium. metrohm.comingentaconnect.com

The separation in IC is achieved using an ion-exchange column (e.g., a cation-exchange column for potassium analysis) and an aqueous mobile phase, typically containing an acid like methanesulfonic acid. ingentaconnect.commdpi.com Detection is commonly performed using a conductivity detector, which measures the change in electrical conductivity of the eluent as the separated ions pass through. ingentaconnect.commdpi.com The United States Pharmacopeia (USP) has been modernizing its monographs to include IC as a viable alternative to traditional methods like flame photometry for potassium quantification. metrohm.com

Table 2: Typical Ion Chromatography Conditions for Potassium (K+) Quantification

Parameter Condition
Analytical Column Cation-exchange column (e.g., Dionex IonPac™ CS12A) ingentaconnect.com
Mobile Phase 0.02 mol·L-1 Methanesulfonic Acid Solution ingentaconnect.com
Flow Rate 1.0 mL·min-1 ingentaconnect.com
Detection Suppressed Conductivity Detector ingentaconnect.com

| Injection Volume | 25 µL ingentaconnect.com |

Research has demonstrated the successful use of IC for determining K+ in pharmaceutical preparations like potassium aspartate and magnesium aspartate injections. ingentaconnect.com The method shows good linearity, accuracy, and separation of K+ from other cations like Na+ and Mg2+. ingentaconnect.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique used for the identification and quantification of volatile and semi-volatile compounds. For non-volatile molecules like amino acids, a chemical derivatization step is necessary to increase their volatility for GC analysis. creative-proteomics.comnih.gov This typically involves converting the polar carboxyl and amino groups into less polar esters or silylated derivatives, such as trimethylsilyl (B98337) (TMS) derivatives. hmdb.ca

GC-MS-based metabolomics can effectively profile L-aspartate and its related metabolites in biological samples. nih.govdoaj.org In one study, GC-MS was used to identify key metabolic biomarkers in Aeromonas hydrophila, where L-aspartate was identified as a crucial biomarker related to antibiotic resistance. nih.gov The mass spectrometer fragments the eluted compounds into characteristic ions, providing a mass spectrum that acts as a chemical fingerprint for identification. By comparing the retention time and mass spectrum of a peak in the sample to that of a known standard, confident identification and quantification can be achieved. creative-proteomics.comhmdb.ca

Table 3: GC-MS Analysis Parameters for L-Aspartate (as TMS derivative)

Parameter Condition
Derivatization Agent N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Column 5%-phenyl-95%-dimethylpolysiloxane capillary column hmdb.ca
Carrier Gas Helium
Ionization Mode Electron Ionization (EI)

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) creative-proteomics.comnih.gov |

Atomic Absorption Spectroscopy (AAS) for Potassium Content Determination

Atomic Absorption Spectroscopy (AAS) is a specific and sensitive analytical technique for quantifying metal elements, making it a standard method for determining the potassium content in pharmaceutical compounds like potassium L-aspartate. drawellanalytical.comshimadzu-webapp.eu The principle of AAS involves measuring the absorption of light by free atoms in the gaseous state. drawellanalytical.com A sample solution is aspirated into a flame (Flame AAS or FAAS) or heated in a graphite (B72142) furnace (Graphite Furnace AAS or GFAAS), causing the atomization of the element of interest. drawellanalytical.com A light source specific to that element (e.g., a potassium hollow cathode lamp) is used, and the amount of light absorbed is directly proportional to the concentration of the element in the sample. drawellanalytical.comnemi.gov

FAAS is a robust and common technique suitable for analyzing elements like potassium. drawellanalytical.comshimadzu-webapp.eu For the analysis of potassium, an air-acetylene flame is typically used. nemi.govnemi.gov It is important to mitigate potential interferences, such as ionization interference from other alkali metals like sodium. This can be achieved by using a reducing flame, adjusting the burner height, or adding an excess of an easily ionized element (like cesium or sodium) to both samples and standards to suppress and normalize the ionization effect. nemi.govnemi.gov

Table 4: Representative FAAS Instrumental Parameters for Potassium Analysis

Parameter Setting
Technique Flame Atomic Absorption Spectrometry (FAAS)
Light Source Potassium Hollow Cathode Lamp
Wavelength 766.5 nm
Flame Air-Acetylene nemi.gov

| Interference Suppressant | Cesium Chloride (CsCl) Solution shimadzu-webapp.eu |

Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID) for Ion-Molecule Interactions

Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID) are powerful mass spectrometry (MS) techniques for studying the structure and interactions of ions in the gas phase. ESI is a soft ionization technique that allows for the transfer of ions from solution into the gas phase with minimal fragmentation, making it ideal for studying non-covalent complexes and large biomolecules. nih.govnih.gov

Once ions are generated by ESI and selected in the mass spectrometer, CID can be employed to induce fragmentation. wikipedia.org In this process, the selected ions are accelerated and collided with neutral gas molecules (like argon or nitrogen). wikipedia.orgresearchgate.net This collision converts some of the ion's kinetic energy into internal energy, leading to the fragmentation of the ion. wikipedia.org The resulting fragment ions are then analyzed to provide structural information about the original precursor ion. nih.govresearchgate.net

This combination of ESI and CID is valuable for characterizing potassium L-aspartate. ESI-MS can confirm the molecular weight and observe complexes formed between potassium and the aspartate anion. By applying CID (often in a tandem mass spectrometer, MS/MS), the fragmentation pattern of the aspartate ion can be studied, confirming its structure. This technique has been applied to achieve chiral differentiation of amino acids by investigating the fragmentation patterns of diastereomeric complexes formed with a chiral reference molecule. nih.gov In-source CID, where fragmentation is induced in the ion source region by increasing cone voltage, is a variation that can be performed on single-stage mass spectrometers. nih.gov

Table 5: Summary of ESI-CID Mass Spectrometry Application

Technique Purpose in Potassium L-aspartate Analysis
Electrospray Ionization (ESI) Generates intact gaseous ions of potassium-aspartate complexes from solution.

| Collision-Induced Dissociation (CID) | Fragments selected precursor ions (e.g., protonated aspartic acid or its complexes) to provide structural information and study ion-molecule interactions. wikipedia.orgresearchgate.net |

Molecular Interactions and Biophysical Properties

Thermodynamics of Potassium Cation Binding with L-Aspartate and Analogs

The interaction between the potassium cation (K⁺) and the L-aspartate anion is a dynamic process governed by thermodynamic principles. L-aspartate can act as a chelating agent for metal ions, with the binding affinity influenced by the nature of the cation and the solution's pH.

Experimental Determination of Binding Affinities

Experimental studies have elucidated the nature of the interaction between potassium ions and L-aspartate, often in the context of biological transport systems. Kinetic analyses of L-aspartate influx into cells have shown that the presence of extracellular potassium ions can significantly enhance the affinity of transport systems for aspartate. nih.gov In one study, extracellular K⁺ was found to increase the affinity of the aspartate carrier by a factor of three, suggesting that the potassium ion is bound by the carrier and co-transported with the amino acid. nih.gov This cooperative binding mechanism highlights a specific and quantifiable interaction between K⁺ and the aspartate-carrier complex.

Thermodynamic stability constants provide a measure of the strength of metal-ligand complexes. Studies on the chelation of various metal ions by L-aspartate indicate that it forms complexes of moderate stability. The binding typically involves the amino nitrogen and carbonyl oxygen atoms. scirp.org While direct stability constants for the simple K⁺/L-aspartate complex in aqueous solution are not as extensively documented as those for divalent cations, the observed biological synergy implies a thermodynamically favorable, albeit weak and transient, interaction. nih.gov

Computational Modeling of Cation-Amino Acid Interactions

Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provide atomic-level insights into the interactions between cations and amino acids. nih.govacs.org These techniques allow for the calculation of binding energies and the visualization of the geometric arrangement of the interacting species.

Simulations of ion channels, which are protein pores that selectively allow passage of ions like potassium, heavily rely on modeling the interactions between the cation and the amino acid residues lining the pore. nih.govnih.gov These studies often involve aspartate residues and are critical for understanding the basis of ion selectivity and permeation. Although these models are in the complex environment of a protein, the underlying force fields and quantum mechanical calculations are based on the fundamental principles of K⁺-aspartate interaction. For instance, parameters for force fields used in MD simulations can be derived from DFT-optimized geometries to accurately represent the coordination of a metal ion by aspartate residues. acs.org Such models can predict the preferred coordination sites, bond lengths, and the role of water molecules in solvating the cation-amino acid complex.

Conformational Analysis of L-Aspartate in Solution and Bound States

The three-dimensional structure, or conformation, of L-aspartate is flexible and changes depending on its environment. In an unbound state in aqueous solution, L-aspartate exists as an ensemble of rapidly interconverting conformers. When it binds to another molecule, such as a protein or a cation, it typically adopts a more restricted, specific conformation.

Studies on transport proteins like the aspartate:alanine antiporter (AspT) reveal distinct conformational changes upon substrate binding. nih.gov The protein in its unbound (apo) state is proposed to be in an "outward open" conformation. Upon binding L-aspartate from the extracellular side, the protein-aspartate complex transitions to an "L-Asp-bound conformation" through an induced-fit mechanism. nih.gov This binding event fixes the conformation of L-aspartate into a state that is complementary to the binding pocket, which is thermodynamically more stable than other conformations. nih.gov Similarly, enzymes such as aspartate aminotransferase undergo significant "open-close" conformational changes, where the binding of substrates like L-aspartate in the active site induces a shift from an open to a closed, catalytically active conformation. researchgate.net

Influence on Protein Structure and Stability in In Vitro Systems

Potassium L-aspartate can act as a co-solute that significantly modulates the stability of proteins in laboratory settings. Its effects are particularly notable in preventing protein aggregation and denaturation.

Stabilization of Enzyme Conformations

Potassium L-aspartate has been identified as a strong stabilizing agent for the folded, native state of proteins. mdpi.comnih.govnih.gov This stabilization effect is largely entropic in origin. According to one theoretical model, the conformational stability of globular proteins is significantly influenced by the translational entropy of water and co-solute molecules. mdpi.comnih.gov When a protein folds, it reduces its solvent-accessible surface area, leading to a decrease in the solvent-excluded volume. This decrease provides more translational freedom for the surrounding water and co-solute molecules, resulting in a favorable entropic gain that stabilizes the folded state. mdpi.comnih.gov Potassium L-aspartate, due to its properties in solution, enhances this entropic contribution, thereby stabilizing the native enzyme conformation. mdpi.com

Modulatory Effects on Protein Denaturation

The stabilizing effect of potassium L-aspartate is clearly demonstrated by its ability to increase the thermal denaturation temperature (Td) of proteins. Differential Scanning Calorimetry (DSC) experiments performed on the enzyme Ribonuclease A (RNase A) have shown that increasing the concentration of potassium aspartate (KAsp) in the solution leads to a significant and dose-dependent increase in its Td. mdpi.comnih.gov For example, the denaturation temperature of RNase A increases from 63.5 °C in a standard buffer to 72.7 °C in the presence of 1 M KAsp. mdpi.com This marked increase indicates a substantial stabilization of the protein against heat-induced unfolding.

Conversely, this stabilizing effect can be counteracted by the addition of common denaturants like urea (B33335) or guanidinium (B1211019) chloride. mdpi.comnih.govnih.gov These denaturing agents disrupt the protein's structure, and their presence can reverse the stabilizing influence of potassium L-aspartate.

Table 1: Effect of Potassium L-aspartate (KAsp) Concentration on the Denaturation Temperature (Td) of RNase A Data sourced from studies on protein stabilization. mdpi.com

KAsp Concentration (M)Denaturation Temperature (Td) in °C
063.5
0.2566.8
0.5069.1
0.7571.1
1.0072.7

Biochemical Pathways and Metabolic Integration of L Aspartate

Central Role of L-Aspartate in Carbon and Nitrogen Metabolism

L-aspartate is a key player in the intersection of carbon and nitrogen metabolism. nih.govresearchgate.net It serves as a direct link between the metabolism of amino acids and the tricarboxylic acid (TCA) cycle, facilitating the transfer of nitrogen and the flow of carbon skeletons. nih.gov Aspartate and its derivatives, such as asparagine, are significant carriers of nitrogen within organisms. nih.gov In plants, for instance, aspartate and glutamate (B1630785), along with their amides, constitute a substantial portion of the free amino acid pool and are crucial for nitrogen assimilation, transport, and storage. nih.govresearchgate.net The efficient conversion of aspartate to asparagine is particularly important for managing nitrogen supply, especially under conditions of nitrogen stress. nih.gov

Participation in the Krebs Cycle (Tricarboxylic Acid Cycle)

L-aspartate is intricately linked to the Krebs cycle, also known as the tricarboxylic acid (TCA) cycle, a central hub of cellular respiration. nih.govmdpi.com Its participation is crucial for maintaining the cycle's intermediates and supporting energy production.

Precursor Role for Oxaloacetate

One of the most significant roles of L-aspartate in relation to the TCA cycle is its function as a direct precursor for oxaloacetate. mdpi.commdpi.com Through a reversible transamination reaction catalyzed by aspartate aminotransferase, L-aspartate can be converted to oxaloacetate, a key intermediate of the Krebs cycle. mdpi.comwikipedia.org This reaction allows for the replenishment of oxaloacetate, which is essential for the condensation with acetyl-CoA to initiate the cycle. researchgate.net The synthesis of aspartate occurs exclusively from oxaloacetate, highlighting the direct connection between this amino acid and the TCA cycle. researchgate.net

Anaplerotic and Cataplerotic Fluxes

The interconversion of L-aspartate and oxaloacetate is a prime example of anaplerotic and cataplerotic reactions. Anaplerosis refers to the replenishment of metabolic intermediates that have been extracted for biosynthesis, while cataplerosis is the removal of these intermediates. wikipedia.orgresearchgate.net The conversion of aspartate to oxaloacetate is an anaplerotic reaction that "fills up" the TCA cycle. wikipedia.org Conversely, the synthesis of aspartate from oxaloacetate is a cataplerotic process, drawing carbon skeletons from the cycle for use in other biosynthetic pathways, such as the synthesis of other amino acids and nucleotides. researchgate.netannualreviews.orgnih.gov This balance between anaplerosis and cataplerosis is vital for maintaining cellular homeostasis. wikipedia.org

Involvement in the Urea (B33335) Cycle and Ammonia (B1221849) Detoxification

L-aspartate plays a critical role in the urea cycle, the primary pathway for the detoxification and excretion of ammonia in mammals. pearson.compatsnap.comwikipedia.org One of the two nitrogen atoms in the urea molecule is directly donated by L-aspartate. pearson.comuomisan.edu.iq In this process, aspartate combines with citrulline to form argininosuccinate, a key intermediate in the cycle. pearson.com This reaction is essential for converting toxic ammonia into the much less toxic urea, which can then be safely excreted. pearson.comwikipedia.org The provision of L-aspartate is crucial for the efficient functioning of the urea cycle and the prevention of ammonia toxicity. nih.govnih.gov

Contribution to the Malate-Aspartate Shuttle

The malate-aspartate shuttle is a vital mechanism for transporting reducing equivalents (in the form of NADH) produced during glycolysis in the cytoplasm into the mitochondrial matrix for oxidative phosphorylation. wikipedia.orgnih.govaklectures.com L-aspartate is a key component of this shuttle. nih.govresearchgate.net Cytosolic NADH reduces oxaloacetate to malate, which is then transported into the mitochondria. Inside the mitochondria, malate is re-oxidized to oxaloacetate, reducing NAD+ to NADH. aklectures.com Since oxaloacetate cannot readily cross the inner mitochondrial membrane, it is transaminated with glutamate to form aspartate and α-ketoglutarate. nih.gov Aspartate is then transported out to the cytosol, where it is converted back to oxaloacetate, completing the cycle. wikipedia.org This shuttle is particularly active in the heart, liver, and kidneys. nih.gov

Role in Purine and Pyrimidine Nucleotide Biosynthesis

L-aspartate is an essential precursor for the de novo synthesis of both purine and pyrimidine nucleotides, the building blocks of DNA and RNA. nih.govmdpi.comnih.govbioone.org

In purine biosynthesis , the amino group of aspartate provides one of the nitrogen atoms (N1) of the purine ring. utah.edu Specifically, aspartate is involved in the conversion of inosine monophosphate (IMP) to adenosine monophosphate (AMP). mdpi.comwikipedia.org

In pyrimidine biosynthesis , the entire aspartate molecule is incorporated into the pyrimidine ring. mdpi.com The process begins with the reaction of aspartate with carbamoyl phosphate (B84403) to form carbamoyl aspartate, a committed step in the pathway, catalyzed by aspartate transcarbamoylase. nih.govbioone.orgpharmaguideline.com This highlights the fundamental contribution of L-aspartate to the synthesis of genetic material.

PathwayRole of L-AspartateKey Enzymes
Krebs Cycle (TCA Cycle) Precursor for OxaloacetateAspartate aminotransferase
Urea Cycle Donates a nitrogen atom to form ureaArgininosuccinate synthetase
Malate-Aspartate Shuttle Transports reducing equivalents into mitochondriaAspartate aminotransferase, Malate dehydrogenase
Purine Biosynthesis Provides a nitrogen atom for the purine ringAdenylosuccinate synthetase, Adenylosuccinate lyase
Pyrimidine Biosynthesis Provides atoms for the pyrimidine ringAspartate transcarbamoylase

Interconversion with Other Amino Acids and Derivatives

L-aspartate is a pivotal molecule in amino acid metabolism, serving as a direct precursor for the synthesis of several other amino acids and essential nitrogen-containing compounds. nih.govnih.govmdpi.comwikipedia.org Its carbon skeleton can be readily interconverted through various enzymatic reactions, highlighting its central role in the nitrogen economy of the cell.

The primary mechanism for this interconversion is transamination, a reversible reaction catalyzed by aminotransferases (also known as transaminases). wikipedia.orgweizmann.ac.ilnih.gov Specifically, aspartate aminotransferase (AST) facilitates the transfer of an amino group from L-aspartate to α-ketoglutarate. wikipedia.orgebi.ac.ukyoutube.com This reaction yields oxaloacetate and L-glutamate, effectively linking the metabolism of these two amino acids. wikipedia.orgweizmann.ac.il The reversibility of this reaction allows aspartate to be synthesized from oxaloacetate, a key intermediate in the citric acid cycle. wikipedia.orgwikipedia.org

L-aspartate is the patriarch of the "aspartate family" of amino acids. In plants and microorganisms, it is the starting point for the biosynthesis of four essential amino acids for humans: lysine (B10760008), methionine, threonine, and isoleucine. nih.govwikipedia.orgyoutube.com This pathway begins with the phosphorylation of aspartate by aspartate kinase. mdpi.com

Beyond proteinogenic amino acids, L-aspartate is a crucial building block for other vital biomolecules:

Asparagine: Through the action of asparagine synthetase, L-aspartate is amidated to form asparagine, with glutamine typically serving as the amino donor. wikipedia.orgyoutube.com

Nucleotides: L-aspartate is essential for the de novo synthesis of both purines and pyrimidines. nih.govmdpi.com It provides one of the nitrogen atoms for the purine ring in inosine monophosphate (IMP), the precursor to adenosine monophosphate (AMP) and guanosine monophosphate (GMP). wikipedia.orgmdpi.com For pyrimidines, the majority of the six-membered ring is constructed from L-aspartate and carbamoyl phosphate. mdpi.com

Argininosuccinate: In the urea cycle, aspartate condenses with citrulline to form argininosuccinate, a reaction that introduces the second nitrogen atom into the urea molecule. wikipedia.org

ProductKey Enzyme/ProcessMetabolic PathwaySignificance
Oxaloacetate / L-GlutamateAspartate Aminotransferase (AST)Amino Acid Metabolism / TCA Cycle LinkReversible transamination connects amino acid and carbohydrate metabolism. wikipedia.orgweizmann.ac.il
Lysine, Methionine, Threonine, IsoleucineAspartate Kinase (initial step)Aspartate Family BiosynthesisSynthesis of essential amino acids in plants and microorganisms. nih.govwikipedia.orgyoutube.com
AsparagineAsparagine SynthetaseAmino Acid BiosynthesisAmidation of aspartate, important for nitrogen transport and storage. mdpi.com
Purines (e.g., AMP, GMP)Multiple enzymes in de novo synthesisNucleotide BiosynthesisDonates a nitrogen atom to the purine ring structure. wikipedia.orgmdpi.com
Pyrimidines (e.g., CTP, UTP)Aspartate Transcarbamoylase (initial step)Nucleotide BiosynthesisProvides a significant portion of the pyrimidine ring backbone. mdpi.com
ArgininosuccinateArgininosuccinate SynthetaseUrea CycleIncorporates the second nitrogen atom for urea synthesis. wikipedia.org

Regulation of Intracellular Redox State and Energy Metabolism

L-aspartate plays a critical role in cellular energy metabolism, primarily through its function in the malate-aspartate shuttle. wikipedia.orgnih.govaklectures.com This shuttle is a complex system essential for transferring reducing equivalents, in the form of electrons from NADH, from the cytosol into the mitochondrial matrix. wikipedia.orgnih.gov This process is vital because the inner mitochondrial membrane is impermeable to NADH, which is generated during glycolysis in the cytosol. wikipedia.orgnih.gov The oxidation of this cytosolic NADH is necessary to maintain the NAD+/NADH ratio required for continued glycolytic flux and to harness its electrons for ATP production via oxidative phosphorylation. nih.govnih.govelifesciences.org

The malate-aspartate shuttle operates in tissues with high aerobic metabolic activity, such as the heart, liver, and kidneys. sketchy.com It involves a series of enzymatic reactions and transporters embedded in the mitochondrial membrane.

Mechanism of the Malate-Aspartate Shuttle:

Cytosol: Cytosolic malate dehydrogenase uses NADH generated from glycolysis to reduce oxaloacetate to malate. sketchy.com

Mitochondrial Entry: Malate is transported into the mitochondrial matrix by the malate-alpha-ketoglutarate antiporter. wikipedia.org

Mitochondrial Matrix: Inside the matrix, mitochondrial malate dehydrogenase oxidizes malate back to oxaloacetate, reducing mitochondrial NAD+ to NADH. aklectures.com This newly formed NADH can then donate its electrons to Complex I of the electron transport chain, ultimately leading to ATP synthesis. aklectures.com

Transamination: Oxaloacetate cannot directly cross the inner mitochondrial membrane. aklectures.com It undergoes transamination with glutamate, a reaction catalyzed by mitochondrial aspartate aminotransferase, to form L-aspartate and α-ketoglutarate. wikipedia.orgnih.gov

Mitochondrial Exit: L-aspartate is then transported out into the cytosol by the glutamate-aspartate antiporter. wikipedia.org

Regeneration: In the cytosol, cytosolic aspartate aminotransferase catalyzes the reaction between L-aspartate and α-ketoglutarate to regenerate oxaloacetate and glutamate, completing the cycle. wikipedia.org

The net effect of this intricate cycle is the oxidation of cytosolic NADH to NAD+ and the reduction of mitochondrial NAD+ to NADH, without the physical transfer of NADH itself across the membrane. wikipedia.org This shuttle is more energy-efficient than the alternative glycerol-3-phosphate shuttle, yielding approximately 2.5-3 molecules of ATP for every cytosolic NADH molecule oxidized. nih.gov

By participating in this shuttle, L-aspartate is integral to maintaining the cellular redox balance (the NAD+/NADH ratio) between the cytoplasm and mitochondria. nih.gov This balance is crucial for coordinating the rates of glycolysis and oxidative phosphorylation to meet the cell's energy demands. elifesciences.orgnih.gov Furthermore, L-aspartate's role as a precursor of oxaloacetate can enhance the capacity for fatty acid oxidation through the Krebs cycle. jssm.org

ComponentLocationFunction in Shuttle
Cytosolic Malate DehydrogenaseCytosolReduces oxaloacetate to malate, oxidizing cytosolic NADH. sketchy.com
Mitochondrial Malate DehydrogenaseMitochondrial MatrixOxidizes malate to oxaloacetate, reducing mitochondrial NAD+. aklectures.com
Cytosolic Aspartate AminotransferaseCytosolConverts aspartate and α-ketoglutarate to oxaloacetate and glutamate. wikipedia.org
Mitochondrial Aspartate AminotransferaseMitochondrial MatrixConverts oxaloacetate and glutamate to aspartate and α-ketoglutarate. wikipedia.org
Malate-α-ketoglutarate AntiporterInner Mitochondrial MembraneTransports malate into the matrix and α-ketoglutarate out. wikipedia.org
Glutamate-Aspartate AntiporterInner Mitochondrial MembraneTransports aspartate out of the matrix and glutamate in. wikipedia.org

Cellular Transport and Homeostatic Mechanisms

Mechanisms of L-Aspartate Transport Across Cellular Membranes

The transport of L-aspartate into and out of cells is a mediated process, relying on specialized protein transporters embedded within the cellular membrane.

L-aspartate, along with L-glutamate, is primarily transported across the plasma membrane by a family of proteins known as Excitatory Amino Acid Transporters (EAATs), which belong to the solute carrier 1 (SLC1) family. nih.govnih.gov These transporters are crucial for regulating the extracellular concentrations of these amino acids, which is particularly important in the central nervous system to prevent excitotoxicity. nih.govwikipedia.org There are five subtypes of EAATs (EAAT1-5) that have been identified, each with distinct tissue distribution and regulatory properties. nih.gov For instance, EAAT1 is highly expressed in the cerebellum and neocortex, primarily in astrocytes, while EAAT2 is the predominant glutamate (B1630785) transporter in the forebrain, also found abundantly in astrocytes. nih.gov Neurons predominantly express EAAT3 and EAAT4. guidetopharmacology.org These transporters are not exclusive to the nervous system and are also present in peripheral tissues such as the heart, liver, and bone. wikipedia.org While they show a stereoselectivity for L-glutamate, they are capable of transporting both L-aspartate and D-aspartate. wikipedia.orgelifesciences.org

Within the cell, specific transporters also mediate the movement of L-aspartate across mitochondrial membranes. Aspartate-glutamate carriers (AGCs), part of the mitochondrial carrier family, are responsible for exporting aspartate from the mitochondria to the cytosol, a crucial step for nucleotide synthesis and cell proliferation. mdpi.com

A summary of key L-aspartate transporters is provided in the table below.

Transporter FamilySpecific TransporterPrimary LocationSubstrate(s)
Excitatory Amino Acid Transporters (EAATs) / Solute Carrier 1 (SLC1)EAAT1 (GLAST)Astrocytes, oligodendrocytes (cerebellum, cortex) nih.govL-glutamate, L-aspartate, D-aspartate wikipedia.orgelifesciences.org
EAAT2 (GLT-1)Astrocytes (forebrain) nih.govL-glutamate, L-aspartate, D-aspartate wikipedia.orgelifesciences.org
EAAT3 (EAAC1)Neurons guidetopharmacology.orgL-glutamate, L-aspartate, D-aspartate wikipedia.orgelifesciences.org
EAAT4Neurons guidetopharmacology.orgL-glutamate, L-aspartate wikipedia.orgelifesciences.org
EAAT5Neurons (retina) guidetopharmacology.orgL-glutamate, L-aspartate wikipedia.orgelifesciences.org
Mitochondrial Carriers (MCs)Aspartate-Glutamate Carrier (AGC1/Aralar1)Mitochondria (heart, skeletal muscle, brain) mdpi.comL-aspartate, L-glutamate mdpi.com
Aspartate-Glutamate Carrier (AGC2/Citrin)Mitochondria (liver) mdpi.comL-aspartate, L-glutamate mdpi.com

Kinetic studies have been instrumental in characterizing the efficiency and substrate affinity of L-aspartate transporters. Research on epithelial cells from the chick small intestine identified two distinct uptake systems for L-aspartate: a high-affinity system with a Michaelis constant (Km) of 16 µM and a low-affinity system with a Km of 2.7 mM. nih.gov The high-affinity system is dependent on the presence of extracellular sodium ions. nih.gov

Studies on the archeal glutamate transporter homolog GltTk, which serves as a model for mammalian EAATs, have provided detailed kinetic parameters. Isothermal titration calorimetry determined the dissociation constant (Kd) for D-aspartate to be 374 ± 30 nM and for L-aspartate to be 62 ± 3 nM at high sodium concentrations, indicating a strong binding affinity. elifesciences.org Furthermore, kinetic analysis of L-aspartate transport by the GltTk homolog GltPh determined a turnover number of 0.14 s⁻¹. rug.nlresearchgate.net

The table below summarizes key kinetic parameters for L-aspartate transport from various studies.

Transporter/SystemOrganism/TissueKm/KdTurnover NumberReference
High-affinity L-aspartate transport systemChick small intestineKm = 16 µMNot specified nih.gov
Low-affinity L-aspartate transport systemChick small intestineKm = 2.7 mMNot specified nih.gov
GltTk (archeal homolog of EAATs)Thermococcus kodakarensisKd = 62 ± 3 nM (for L-aspartate)Not specified elifesciences.org
GltPh (archeal homolog of EAATs)Pyrococcus horikoshiiNot specified0.14 s⁻¹ rug.nlresearchgate.net

Interrelationship Between Potassium Ion and L-Aspartate Transport

The transport of L-aspartate is intricately linked to the movement of potassium ions, a relationship governed by the coupling of their respective fluxes across the cell membrane.

The transport cycle of EAATs is a complex process involving the symport (co-transport) of L-aspartate with sodium ions and a proton, and the antiport (counter-transport) of a potassium ion. elifesciences.orgresearchgate.net Specifically, for each molecule of L-aspartate transported into the cell, three sodium ions and one proton are also brought in, while one potassium ion is exported out. wikipedia.orgresearchgate.net This coupling allows the transporter to move L-aspartate into the cell against its concentration gradient. nih.gov

Kinetic studies in the microorganism Streptomyces hydrogenans have demonstrated that the influx of L-aspartate is stimulated by extracellular potassium and rubidium ions. nih.gov This suggests that potassium binds to the aspartate carrier and is co-transported with the amino acid. nih.gov Conversely, the uptake of radioactive potassium (⁴²K⁺) was found to be stimulated by the presence of extracellular aspartate. nih.gov In chick small intestine, L-aspartate transport is characterized by the co-transport of Na⁺ and L-aspartate with the simultaneous counter-transport of K⁺ or H⁺. nih.gov

The movement of L-aspartate into the cell is an active process that requires energy. This energy is not directly derived from ATP hydrolysis but from the electrochemical gradients of ions, particularly sodium, across the plasma membrane. nih.gov This is a form of secondary active transport. nih.gov The steep inwardly directed sodium gradient, with a higher concentration of sodium outside the cell than inside, provides the driving force for the uptake of L-aspartate. researchgate.net

The entire transport cycle is electrogenic, meaning it results in a net movement of charge across the membrane. The influx of three positive charges (from three Na⁺ ions) and one neutral molecule (L-aspartate at physiological pH) is partially offset by the efflux of one positive charge (one K⁺ ion), resulting in a net influx of two positive charges per transport cycle. This process is therefore influenced by the membrane potential, with a more negative intracellular potential favoring the uptake of L-aspartate.

Role of Na+/K+-ATPase in Maintaining Potassium Gradients and Aspartate Metabolism

The Na⁺/K⁺-ATPase, also known as the sodium-potassium pump, is a vital enzyme that actively transports three sodium ions out of the cell and two potassium ions into the cell, powered by the hydrolysis of one molecule of ATP. droracle.ainih.govnih.gov This pump is not directly involved in the transport of L-aspartate. However, its function is fundamental to the process. researchgate.net

By continuously pumping sodium ions out of the cell, the Na⁺/K⁺-ATPase establishes and maintains the low intracellular sodium concentration and high intracellular potassium concentration. nih.gov This action creates the steep electrochemical gradient for sodium that is harnessed by the EAATs to drive the secondary active transport of L-aspartate into the cell. researchgate.netdroracle.ai Therefore, the energy consumed by the Na⁺/K⁺-ATPase is indirectly used to power L-aspartate uptake. researchgate.net The Na⁺/K⁺-ATPase has been shown to co-assemble with EAAT1 and EAAT2, suggesting a close functional and physical relationship to support the energetic demands of glutamate and aspartate transport. guidetopharmacology.org

Furthermore, by maintaining the potassium gradient (high K⁺ inside), the Na⁺/K⁺-ATPase ensures the availability of intracellular potassium for the counter-transport step of the EAAT cycle. wikipedia.org This outward movement of potassium is essential for reorienting the transporter back to the outward-facing conformation to bind another molecule of L-aspartate. researchgate.net Thus, the Na⁺/K⁺-ATPase plays an indispensable role in sustaining the ion gradients necessary for continuous and efficient L-aspartate transport and, consequently, for the metabolic pathways that rely on intracellular aspartate. droracle.ai

Compartmentalization of Aspartate Metabolism within Cells

The metabolism of L-aspartate is highly compartmentalized, primarily occurring in two distinct cellular locations: the cytosol and the mitochondria. This separation allows for the efficient and regulated integration of aspartate into various critical biochemical pathways. The malate-aspartate shuttle is a central mechanism that connects these two compartments, facilitating the transfer of reducing equivalents (NADH) and metabolites, including aspartate, across the impermeable inner mitochondrial membrane. nih.govwikipedia.orgfiveable.me

Mitochondrial Compartment:

Within the mitochondria, aspartate plays a crucial role in the citric acid cycle and energy production. It is synthesized from oxaloacetate—a TCA cycle intermediate—via transamination from glutamate. This reaction is catalyzed by mitochondrial aspartate aminotransferase. The newly synthesized aspartate can then be transported out of the mitochondria into the cytosol. nih.gov This efflux is primarily mediated by the aspartate-glutamate carrier (AGC), an antiporter that exchanges mitochondrial aspartate for cytosolic glutamate. nih.govnih.gov This process is essential for several metabolic functions that rely on cytosolic aspartate. nih.gov

Cytosolic Compartment:

Once transported into the cytosol, aspartate serves as a precursor for numerous biosynthetic pathways. Its key functions in the cytosol include:

Urea (B33335) Cycle: Aspartate provides one of the two nitrogen atoms required for the synthesis of urea, a critical process for the detoxification of ammonia (B1221849). patsnap.com

Nucleotide Synthesis: The carbon skeleton of aspartate is a direct precursor for the synthesis of pyrimidines (cytosine, thymine, uracil).

Protein and Asparagine Synthesis: Aspartate is incorporated into proteins and can be converted to asparagine by the enzyme asparagine synthetase.

Gluconeogenesis: Aspartate can be converted back to oxaloacetate, which is an intermediate in the pathway for glucose synthesis.

The malate-aspartate shuttle is indispensable for connecting these two metabolic pools. wikipedia.org Cytosolic NADH, primarily generated during glycolysis, cannot cross the inner mitochondrial membrane directly. Instead, the shuttle uses a series of enzymatic reactions and transporters to move its reducing equivalents into the mitochondrial matrix for use in oxidative phosphorylation. wikipedia.orgtaylorandfrancis.com This process involves the interconversion of malate, oxaloacetate, aspartate, and α-ketoglutarate in both the cytosol and mitochondria, effectively linking cytosolic energy metabolism with mitochondrial ATP production. fiveable.me

Interactive Data Table: Compartmentalization of Key Aspartate Metabolic Pathways

Metabolic Pathway Primary Cellular Compartment Function Involving Aspartate Key Enzymes/Transporters
Aspartate Synthesis MitochondriaProduction from TCA cycle intermediate (oxaloacetate).Mitochondrial Aspartate Aminotransferase
Malate-Aspartate Shuttle Mitochondria & CytosolTransport of reducing equivalents and aspartate.Aspartate-Glutamate Carrier (AGC), Malate Dehydrogenase
Urea Cycle Cytosol & MitochondriaAspartate provides a nitrogen atom for urea synthesis.Argininosuccinate Synthetase
Nucleotide Synthesis CytosolPrecursor for pyrimidine ring formation.Aspartate Transcarbamoylase
Protein Synthesis CytosolIncorporated into polypeptide chains.Aspartyl-tRNA Synthetase

Enzymatic Transformations and Regulation Involving L Aspartate

Aspartate Aminotransferases (AST) and Transamination Reactions

Aspartate aminotransferases (AST), also known as aspartate transaminases, are enzymes that play a crucial role in amino acid metabolism by catalyzing the reversible transfer of an α-amino group between aspartate and glutamate (B1630785). wikipedia.org This transamination reaction is vital for both the degradation and biosynthesis of amino acids. wikipedia.org

In humans and other eukaryotes, two distinct isoenzymes of AST exist: a cytosolic form (c-AST or GOT1) and a mitochondrial form (m-AST or GOT2). hirszfeld.plnih.gov These isoenzymes are encoded by separate genes and are thought to have evolved from a common ancestor through gene duplication, sharing approximately 45% sequence homology. wikipedia.org While both are homodimers, they exhibit differences in their physicochemical properties. hirszfeld.pl For instance, c-AST is more acidic, with an isoelectric point of around 5.5, whereas m-AST is more basic, with an isoelectric point greater than 8. amegroups.cn The molecular mass of the holoenzymes are approximately 93,000 Da for c-AST and 90,400 Da for m-AST. aaltoscientific.com

The primary sources of AST in the body are the liver, heart, skeletal muscle, and kidneys. wikipedia.org Within the liver, about 80% of the total AST activity is localized in the mitochondria. amegroups.cn

Both isoenzymes exhibit a high degree of specificity for their substrates, with the highest reactivity observed towards L-aspartate and L-glutamate. worthington-biochem.com The specificity for dicarboxylic acid substrates is largely determined by the presence of key arginine residues within the active site. wikipedia.org Specifically, Arg386 interacts with the proximal α-carboxylate group of the substrate, while Arg292 complexes with the distal side-chain carboxylate group. wikipedia.org

CharacteristicCytosolic AST (c-AST/GOT1)Mitochondrial AST (m-AST/GOT2)
Cellular LocationCytosolMitochondria
Primary TissuesRed blood cells, heart, liverLiver, heart
Isoelectric Point~5.5 (acidic)>8 (basic)
Molecular Mass (Holoenzyme)~93,000 Da~90,400 Da
Substrate SpecificityHigh for L-aspartate and L-glutamateHigh for L-aspartate and L-glutamate

The transamination reaction catalyzed by AST follows a "ping-pong bi-bi" kinetic mechanism. nih.govpharmaxchange.info This mechanism consists of two half-reactions where a product is released before the second substrate binds. libretexts.org The enzyme shuttles between its pyridoxal (B1214274) phosphate (B84403) (PLP) form and its pyridoxamine (B1203002) phosphate (PMP) form. wikipedia.org

The first half-reaction involves the reaction of the PLP-bound enzyme with L-aspartate. This results in the formation of the PMP-bound enzyme and the release of the first product, oxaloacetate. nih.gov In the second half-reaction, the PMP-bound enzyme reacts with α-ketoglutarate, which accepts the amino group to form the second product, L-glutamate, and regenerates the PLP-bound enzyme. nih.gov

The detailed steps of the mechanism are as follows:

Transaldimination : The amino group of the L-aspartate substrate displaces the ε-amino group of a lysine (B10760008) residue (Lys258) that is bound to the PLP cofactor, forming an external aldimine. wikipedia.org

Quinonoid Intermediate Formation : A proton is abstracted from the α-carbon of the aspartate, leading to the formation of a quinonoid intermediate. wikipedia.org

Ketimine Intermediate Formation : The quinonoid intermediate is reprotonated at the C4' of the cofactor, forming a ketimine intermediate. wikipedia.org

Hydrolysis : The ketimine is hydrolyzed, releasing the α-keto acid (oxaloacetate) and leaving the amino group on the cofactor, now in the PMP form. wikipedia.org

The second half-reaction proceeds through the reverse of these steps with the second substrate, α-ketoglutarate. nih.gov

Kinetic studies have shown that the isoenzymes differ in their kinetic properties. The cytoplasmic isoenzyme is more susceptible to inhibition by adipate (B1204190) and the substrate 2-oxoglutarate at a low pH. nih.gov Pre-steady-state kinetic analyses of the E. coli aspartate aminotransferase have revealed that each half-reaction involves the rapid binding of the substrate followed by a rate-determining interconversion between the enzyme-substrate complexes. nih.gov

Kinetic Parameters for Aspartate Aminotransferase
Enzyme SourceSubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Human Cytosolic (GOT1)L-Aspartate0.2 - 10--
α-Ketoglutarate0.25--
E. coli AspATL-Aspartate---
Oxalacetate---

Note: Specific kcat and kcat/Km values are highly dependent on experimental conditions and are not consistently reported across general literature. The table reflects substrate concentration ranges used in kinetic assays.

L-Aspartate Ammonia-Lyase (Aspartase) Activity and Regulation

L-aspartate ammonia-lyase, commonly known as aspartase, catalyzes the reversible deamination of L-aspartate to form fumarate (B1241708) and ammonia (B1221849). nih.gov This enzyme is highly specific for L-aspartate. nih.gov

Aspartase from Escherichia coli exhibits allosteric regulation. nih.gov The substrate, L-aspartate, can also function as an allosteric activator. nih.gov This activation is mediated by L-aspartate binding to a regulatory site distinct from the active site, which leads to a significant increase in the reaction rate. nih.gov This activation is dependent on the presence of Mg²⁺ ions and an alkaline pH. nih.gov Other molecules, such as α-methyl-DL-aspartate, can also act as activators without being substrates themselves. nih.gov

The catalytic mechanism of aspartase involves the formation of a stabilized enediolate intermediate. nih.gov Upon substrate binding, the enzyme undergoes a significant conformational change. nih.gov A flexible loop, referred to as the SS loop, closes over the active site. nih.govresearchgate.net This conformational change positions a key serine residue (Ser318 in Bacillus sp. AspB) to act as a catalytic base, abstracting a proton from the Cβ of the L-aspartate substrate. nih.gov

The activity of L-aspartate ammonia-lyase is significantly influenced by the presence of divalent metal ions, particularly at a pH above 7. nih.gov For the E. coli enzyme, a divalent metal ion is required for activity, a requirement that can be fulfilled by a variety of transition and alkaline earth metals. nih.gov Studies have shown that one metal ion binds per subunit of the enzyme at an activator site, which is remote from the catalytic active site. nih.gov

In contrast, the aspartase from Pseudomonas fluorescens (PfAAL) does not show a strong dependence on divalent metal ions for its activity. nih.gov While some divalent cations like Ni²⁺ and Mg²⁺ have no significant effect on PfAAL activity, others such as Ca²⁺, Cu²⁺, and Co²⁺ can cause a slight decrease in enzymatic activity. nih.gov The aspartase from Bacillus sp. (AspB) is also noted for its lack of requirement for Mg²⁺ for its activity. nih.gov

Effect of Divalent Metal Ions on Aspartase Activity
Enzyme SourceMetal IonEffect
Escherichia coliMg²⁺ and other divalent cationsRequired for activity above pH 7 (Activation)
--
Pseudomonas fluorescensNi²⁺No significant effect
Mg²⁺No significant effect
Ca²⁺Slight decrease in activity
Cu²⁺Slight decrease in activity
Co²⁺Slight decrease in activity
Bacillus sp.Mg²⁺Not required for activity

Asparagine Synthetase and Related Biosynthetic Enzymes

Asparagine synthetase (ASNS) is a crucial enzyme that catalyzes the synthesis of asparagine from L-aspartate in an ATP-dependent reaction. nih.gov This enzyme is ubiquitous in mammals, though its basal expression varies among different organs. nih.gov

The reaction mechanism of asparagine synthetase involves two main steps. First, the carboxyl group of aspartate is activated in an ATP-dependent process to form a β-aspartyl-AMP intermediate. nih.gov Subsequently, ammonia, which is typically derived from the hydrolysis of glutamine in a separate active site of the enzyme, performs a nucleophilic attack on the β-aspartyl-AMP intermediate to produce asparagine. nih.gov This process also requires magnesium ions. nih.gov

L-aspartate is a precursor for the biosynthesis of several other amino acids, collectively known as the "aspartate family" of amino acids. nih.gov This family includes the essential amino acids methionine, threonine, lysine, and isoleucine. nih.gov The biosynthetic pathways for these amino acids are present in most plants, bacteria, and fungi, but not in animals. youtube.com The initial step in this branched pathway is the phosphorylation of aspartate, catalyzed by the enzyme aspartate kinase. nih.gov This is a key regulatory point in the pathway. nih.gov L-aspartate also serves as a precursor for the synthesis of arginine and the aromatic amino acids tyrosine and phenylalanine. nih.gov Furthermore, it is a building block for the de novo synthesis of pyrimidines and is required for the synthesis of purines. nih.gov

Enzyme Engineering and Mutagenesis Studies for Altered L-Aspartate Selectivity

The specificity of enzymes for their substrates is a critical aspect of their biological function. However, for industrial and biotechnological applications, it is often desirable to alter this natural selectivity to create novel biocatalysts. Enzyme engineering, through techniques like site-directed mutagenesis and directed evolution, has been instrumental in modifying the substrate specificity of enzymes involved in L-aspartate metabolism. These studies not only generate enzymes with new functionalities but also provide profound insights into the molecular basis of substrate recognition and catalysis.

Rational Design and Site-Directed Mutagenesis

Rational design involves using detailed knowledge of an enzyme's three-dimensional structure and catalytic mechanism to predict and introduce specific mutations to alter its function.

One prominent example is the redesign of Escherichia coli aspartate aminotransferase (AspAT). AspAT naturally shows high activity for acidic amino acids like L-aspartate. Through homology modeling and site-directed mutagenesis, researchers have successfully altered its specificity towards other amino acids. nih.gov By substituting six active-site residues in E. coli AspAT to mimic those found in tyrosine aminotransferase, a mutant enzyme was created with a significantly increased affinity for aromatic amino acids. nih.gov This engineered enzyme exhibited a more than 1000-fold increase in its catalytic efficiency (kcat/Km) for phenylalanine, while retaining significant activity with L-aspartate. nih.gov

In another study, a triple mutant of AspAT (Y225R/R292K/R386A) was engineered, which impressively converted the enzyme's primary function from a transaminase to an L-aspartate β-decarboxylase. nih.gov This rationally designed mutant showed a greater than 25-million-fold increase in the ratio of β-decarboxylase to transaminase activity. The kcat for the β-decarboxylation of L-aspartate was 0.08 s⁻¹, while the kcat for transamination was reduced to 0.01 s⁻¹. nih.gov

Site-directed mutagenesis has also been applied to L-aspartate oxidase to probe the roles of specific active-site residues. nih.gov Mutations of key basic residues (R386, H244, and H351) resulted in mutants with higher dissociation constants for substrate analogues and lower kcat/Km values for fumarate reduction, indicating their importance in substrate binding. nih.gov Conversely, the R290L mutation abolished catalytic activity without significantly affecting substrate binding, highlighting its crucial role in the catalytic step. nih.gov

Similarly, mutagenesis studies on E. coli aspartokinase III have identified residues critical for substrate binding and catalysis. nih.gov For example, mutations R66K and N158Q led to a three to four orders of magnitude increase in the Km for aspartate, confirming their role in binding the amino acid substrate. nih.gov

The table below summarizes the kinetic parameters of engineered Aspartate Aminotransferase mutants.

Enzyme Mutation Substrate Km (mM) kcat (s⁻¹) kcat/Km (M⁻¹s⁻¹) Fold Change in Specificity
Wild-Type AspAT - L-Aspartate - - High -
Wild-Type AspAT - Phenylalanine - - Low -
Hex Mutant AspAT 6 substitutions Phenylalanine - - Increased >1000-fold
Triple Mutant AspAT Y225R/R292K/R386A L-Aspartate (β-decarboxylation) - 0.08 - >25,000,000-fold (ratio)

| Triple Mutant AspAT | Y225R/R292K/R386A | L-Aspartate (Transamination) | - | 0.01 | - | - |

Directed Evolution

Directed evolution mimics the process of natural selection in the laboratory to evolve enzymes with desired properties. This technique involves generating a large library of enzyme variants through random mutagenesis, followed by screening or selection for the desired activity.

This approach has been successfully used to alter the substrate specificity of aspartase, an enzyme that is highly selective for L-aspartic acid. nih.gov Using error-prone PCR to create a mutant library, a variant (MA2100) with a K327N mutation was identified that could catalyze the deamination of L-aspartic acid-α-amide, a non-natural substrate. nih.gov While the wild-type enzyme shows no activity towards this substrate, the mutant enzyme had a Vmax of 0.47 U/mg for L-aspartic acid-α-amide. nih.gov

Directed evolution has also dramatically reshaped the substrate specificity of aspartate aminotransferase. nih.govpnas.org After five rounds of DNA shuffling and selection, a mutant with 13 amino acid substitutions was isolated. nih.gov This evolved enzyme exhibited a remarkable 100,000-fold increase in catalytic efficiency for β-branched amino acids and a 30-fold decrease in efficiency for its native substrate, L-aspartate. nih.gov This demonstrates the power of directed evolution to create enzymes with entirely new functions that would be difficult to achieve through rational design alone. pnas.org

Another study focused on L-aspartate α-decarboxylase (ADC) from Corynebacterium jeikeium. Through several rounds of mutagenesis, a quadruple mutant (C26V/I88M/Y90F/R3K) was created with a specific activity of 28.8 U/mg, which was a 2.7-fold increase compared to the wild-type enzyme. nih.gov

The results from directed evolution studies on aspartase and aspartate aminotransferase are detailed in the table below.

Enzyme Method Mutation(s) Target Substrate Wild-Type Activity Mutant Activity Fold Change in Efficiency
Aspartase Error-Prone PCR K327N L-aspartic acid-α-amide None Vmax: 0.47 U/mg, Km: 1450 mM N/A
Aspartate Aminotransferase DNA Shuffling 13 substitutions β-branched amino acids Barely detectable - 100,000-fold increase

| L-aspartate α-decarboxylase | Site-directed Mutagenesis | C26V/I88M/Y90F/R3K | L-aspartate | 10.7 U/mg | 28.8 U/mg | 2.7-fold increase |

These examples underscore the potential of enzyme engineering to tailor the selectivity of enzymes involved in L-aspartate metabolism for a wide array of applications, from the synthesis of novel compounds to the development of new therapeutic agents.

Investigation in Biological Model Systems

Studies in Microbial Systems

L-aspartate is a crucial molecule for microbial life, serving as a precursor for the synthesis of other amino acids like lysine (B10760008), methionine, threonine, and isoleucine. youtube.com The metabolic pathways involving aspartate are essential in bacteria, fungi, and plants, and any disruption can be lethal to the microorganism. researchgate.net

Bacterial Transport Systems: Bacteria have evolved sophisticated systems to transport L-aspartate across their cell membranes. For instance, the photosynthetic purple sulfur bacterium Chromatium vinosum possesses two distinct active transport systems for L-aspartate. nih.gov One is a higher-affinity electrogenic aspartate/H+ symport, and the other is a lower-affinity aspartate/Na+ symport. nih.gov

In Acinetobacter baylyi ADP1, which can utilize both D- and L-aspartate, transport is managed by at least three transporters: AspT, AspY, and AspS. asm.orgnih.gov The transcription of the genes for these transporters is controlled by two regulators, DarR and AalR, which respond to D-aspartate and L-aspartate, respectively. asm.orgnih.gov

Bacillus licheniformis and Bacillus subtilis also feature specific transporters. mdpi.compreprints.orgnih.gov In B. licheniformis, the proteins YdgF, YvbW, and YveA are involved in the active transport of L-aspartate. mdpi.com Strains lacking the genes for these proteins show significantly inhibited growth when L-aspartate is the sole carbon and nitrogen source. mdpi.com In B. subtilis, the protein YveA has been identified as the primary transporter for L-aspartate, mediating its uptake. nih.govnih.gov

Bacterial and Fungal Metabolism: Once inside the cell, L-aspartate is integrated into central metabolism. In A. baylyi, L-aspartate is cleaved by aspartate ammonia (B1221849) lyase into fumarate (B1241708), which then enters the tricarboxylic acid (TCA) cycle. researchgate.net In fungi such as Magnaporthe oryzae, the aspartate metabolic pathway is critical for pathogenesis. nih.gov The enzyme aspartate transaminase, which catalyzes the reversible reaction between aspartate and glutamate (B1630785), plays a key role. nih.gov Fungi utilize the aspartate pathway to produce essential amino acids, making the enzymes in this pathway potential targets for antifungal research. researchgate.net

Overview of L-Aspartate Transport Systems in Select Bacteria
BacteriumTransporter/SystemTransport MechanismReference
Chromatium vinosumHigh-affinity systemElectrogenic aspartate/H+ symport nih.gov
Chromatium vinosumLow-affinity systemAspartate/Na+ symport nih.gov
Acinetobacter baylyi ADP1AspT, AspY, AspSRegulated by LTTRs (DarR and AalR) asm.orgnih.gov
Bacillus licheniformisYdgF, YvbW, YveAActive transport mdpi.com
Bacillus subtilisYveAPrimary L-aspartate uptake system nih.govnih.gov

Microbial fermentation is a cornerstone of industrial amino acid production. Organisms like Corynebacterium glutamicum and Escherichia coli are extensively used as cell factories due to their robust growth and well-characterized genetics. researchgate.netnih.govnih.gov

Metabolic Engineering of E. coli : Researchers have successfully engineered E. coli for the high-yield production of L-aspartate and its derivatives directly from glucose. nih.govresearchgate.net Key strategies include:

Pathway Design : Designing shortcut pathways for L-aspartate biosynthesis to maximize the stoichiometric yield. nih.govresearchgate.net

Enzyme Overexpression : Increasing the expression of enzymes like L-aspartate aminotransferase (AspC) to direct carbon flux towards L-aspartate. nih.govnih.gov

Flux Redirection : Modifying central metabolism to increase the pool of precursor molecules like oxaloacetate (OAA) and block competing pathways. nih.govresearchgate.net

Cofactor Regeneration : Implementing systems to ensure a sufficient supply of necessary cofactors for the enzymatic reactions. nih.govresearchgate.net

Through these metabolic engineering efforts, researchers have achieved significant production titers. For example, one study reported the production of 33.1 g/L of L-aspartate in a fed-batch bioconversion process using an engineered E. coli strain. nih.gov

Role of Corynebacterium glutamicum : C. glutamicum is a gram-positive bacterium renowned for its ability to produce amino acids on an industrial scale, particularly L-glutamate and L-lysine. researchgate.netnih.gov Its metabolic pathways have also been harnessed for the production of L-aspartate and its derivatives. mdpi.com For instance, the enzyme L-aspartate-α-decarboxylase from C. glutamicum has been used to catalyze the conversion of L-aspartate to β-alanine. researchgate.net Genetic manipulation of C. glutamicum focuses on enhancing the precursor supply, such as OAA, and channeling it into the aspartate family synthesis pathway. mdpi.com

Examples of Engineered Microorganisms for L-Aspartate Production
MicroorganismEngineering StrategyKey Enzymes/GenesReported TiterReference
Escherichia coliShortcut pathway design, flux redirectionaspC (L-aspartate aminotransferase)33.1 g/L L-aspartate nih.gov
Escherichia coliCo-expression for derivative productionaspC, panD (L-aspartate-α-decarboxylase)37.7 g/L β-alanine nih.gov
Corynebacterium glutamicumEnzyme source for bioconversionpanD (L-aspartate-α-decarboxylase)12.85 g/L β-alanine (enzymatic synthesis) researchgate.net

In Vitro Cellular Models (Non-Mammalian/Non-Clinical)

L-aspartate is intrinsically linked to cellular energy metabolism, particularly through its connection to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. Aspartate is synthesized from and can be degraded to oxaloacetate, a key intermediate in the TCA cycle. mdpi.com This reaction is catalyzed by aspartate aminotransferase.

A critical function of aspartate is its role in the malate-aspartate shuttle. This shuttle is essential for transferring reducing equivalents (produced during glycolysis in the cytoplasm) across the mitochondrial membrane for oxidative phosphorylation, which is the primary process for ATP generation in the presence of oxygen. nih.gov Furthermore, L-aspartic acid itself can contribute to the citric acid cycle to provide ATP. scispace.com

Research has shown that the synthesis of aspartate is a primary function of mitochondrial respiration in proliferating cells. nih.gov When the mitochondrial electron transport chain (ETC) is inhibited, aspartate synthesis is suppressed, which in turn limits cell proliferation. nih.govnih.gov This highlights that aspartate availability, governed by cellular respiration, is a crucial factor for cellular energy status and anabolic processes.

Aspartate plays a fundamental role in supporting cell proliferation, primarily by serving as a precursor for nucleotide and protein synthesis. nih.gov Its synthesis is metabolically linked to the electron transport chain, making mitochondrial function essential for providing sufficient aspartate to dividing cells. pnas.org Studies have demonstrated that aspartate can be an endogenous metabolic limitation for cell proliferation. nih.govnih.gov When mitochondrial respiration is impaired, the resulting depletion of aspartate restricts the synthesis of pyrimidines and other essential molecules, thereby halting cell division. pnas.org

Potassium channels are also implicated in the regulation of the cell cycle. Changes in potassium ion flux, which can be influenced by compounds like potassium L-aspartate, are known to affect cell volume and membrane potential, both of which are critical for progression through different phases of the cell cycle.

In the human neuroblastoma cell line SH-SY5Y, differentiation induced by retinoic acid leads to significant changes in the properties of voltage-gated potassium channels. physiology.orgnih.gov Differentiated cells exhibit a higher density of these channels and faster action potential repolarization, linking potassium conductance to the cell's differentiation state. nih.gov

Potassium L-aspartate has demonstrated neuroprotective effects in cultured neuronal cell models by mitigating damage from oxidative stress and excitotoxicity.

Studies in SH-SY5Y Cells: The human neuroblastoma SH-SY5Y cell line is widely used to model neuronal injury. mdpi.com Research has shown that potassium L-aspartate can protect these cells from damage induced by agents like ouabain (B1677812) (an Na+/K+-ATPase inhibitor) and hydrogen peroxide (H2O2, an inducer of oxidative stress). scispace.comnih.gov

A key study found that 25 mM potassium L-aspartate significantly attenuated ouabain-induced cytotoxicity and reduced apoptosis in SH-SY5Y cells. scispace.comnih.gov It also suppressed apoptosis induced by H2O2. The protective mechanism is believed to involve the replenishment of intracellular potassium levels, which is crucial for maintaining neuronal function and preventing apoptotic pathways from being initiated. scispace.comnih.gov The L-aspartate component may also support cellular energy by contributing to the citric acid cycle. scispace.com

Neuroprotective Effects of Potassium L-aspartate on SH-SY5Y Cells
Cell LineInsult/StressorObserved Protective EffectProposed MechanismReference
SH-SY5YOuabain (100 µM)Increased cell viability, reduced apoptosisSupplementation of intracellular K+ scispace.comnih.gov
SH-SY5YHydrogen Peroxide (H2O2)Reduced apoptosis rateInhibition of oxidative stress-induced apoptosis scispace.comnih.gov

Studies in PC12 Cells: The PC12 cell line, derived from a rat pheochromocytoma, is another common model for studying neuroprotective mechanisms. While direct studies on potassium L-aspartate are less common, research on related compounds and pathways provides insight. The aspartate metabolic pathway is linked to cellular responses to stress. For example, D-aspartate, the stereoisomer of L-aspartate, is involved in modulating N-methyl-D-aspartate (NMDA) receptors, which are central to glutamate excitotoxicity. mdpi.com Protecting PC12 cells from glutamate-induced damage often involves mitigating oxidative stress and inhibiting apoptotic cascades, mechanisms similar to those observed for potassium L-aspartate in SH-SY5Y cells.

Plant Physiology and Metabolism

L-aspartate (Asp) is a pivotal amino acid in plants, serving not only as a fundamental component of proteins but also as a central precursor for a multitude of metabolic pathways essential for growth and development. nih.govnih.govresearchgate.net Its significance lies in its role as a building block for the synthesis of other amino acids, nucleotides, and hormones. nih.govnih.govresearchgate.net The biosynthesis of Asp itself represents a key intersection between carbon and nitrogen metabolism. nih.gov

Aspartate is the primary precursor for the aspartate family of amino acids, which includes the essential amino acids lysine, threonine, methionine, and isoleucine. oup.comnih.govnih.govbiocyclopedia.com These amino acids are crucial for protein synthesis, a process fundamental to all aspects of plant growth, from seed germination to vegetative development and reproduction. oup.comnih.gov For instance, genetic engineering efforts aimed at increasing lysine content in seeds have sometimes led to adverse effects on germination and growth, highlighting the delicate metabolic balance connected to the aspartate pathway. oup.com

Beyond its role in amino acid synthesis, aspartate is integral to energy metabolism. It is a key component of the malate-aspartate shuttle, a crucial mechanism for transferring reducing equivalents from the cytosol to the mitochondria to generate ATP via oxidative phosphorylation. nih.gov Furthermore, aspartate can be deaminated to form oxaloacetate, an intermediate of the tricarboxylic acid (TCA) cycle, directly linking amino acid metabolism with cellular energy production. nih.govoup.com Aspartate also serves as a precursor for the synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), a vital coenzyme involved in numerous redox reactions central to metabolism. nih.govnih.govresearchgate.net

The distribution of aspartate across different cellular compartments, such as the cytosol, mitochondria, and plastids, underscores its versatile roles in plant physiology. nih.govoup.com Control over aspartate levels within plastids is particularly critical as it is the starting point for the biosynthesis of the aspartate family amino acids and is also involved in the synthesis of aromatic amino acids. oup.com This intricate compartmentalization and metabolic connectivity demonstrate that L-aspartate is indispensable for normal plant growth and development.

Plants frequently encounter abiotic stresses such as drought, salinity, and extreme temperatures, which can impede growth and productivity. Both L-aspartate and potassium (K) play significant roles in plant adaptation and tolerance to these adverse conditions. nih.govresearchgate.netmdpi.comnih.govnih.gov

Potassium's Role in Abiotic Stress Tolerance: Potassium is an essential macronutrient that is crucial for a wide range of physiological processes that contribute to stress resistance. researchgate.netmdpi.comnih.govnih.gov Its functions include:

Osmoregulation: Potassium is a major osmoticum in plant cells, helping to maintain turgor pressure and water balance, which is critical under drought and salt stress. researchgate.netmdpi.comnih.gov

Stomatal Regulation: K+ ions regulate the opening and closing of stomata, controlling water loss through transpiration. This function is vital for adapting to water-deficient conditions. researchgate.netmdpi.comnih.gov

Enzyme Activation: Potassium activates numerous enzymes involved in key metabolic processes, including protein synthesis and carbohydrate metabolism. researchgate.netmdpi.com

Ion Homeostasis: Under salt stress, adequate potassium levels help maintain a favorable K+/Na+ ratio in the cytosol, mitigating the toxic effects of sodium. ipipotash.org

ROS Detoxification: Sufficient potassium nutrition can reduce the production of reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes, protecting cells from oxidative damage induced by stress. mdpi.comnih.gov

Studies have shown that an adequate supply of potassium enhances plant tolerance to various abiotic stresses, including drought, salinity, and heat. researchgate.netnih.govipipotash.org

L-Aspartate's Role and Interaction with Potassium: L-aspartate and its metabolic derivatives also accumulate in response to environmental challenges, contributing to stress tolerance. nih.govresearchgate.net The metabolic pathways originating from aspartate produce compatible solutes and other protective compounds. The interaction with potassium is synergistic. For example, the energy (ATP) required for the active transport of potassium into cells and its maintenance for osmotic adjustment is supplied by metabolic processes to which aspartate is a key contributor, such as the TCA cycle and oxidative phosphorylation. nih.gov

The synthesis of stress-related proteins, a process that requires both energy and amino acid building blocks (including those from the aspartate family), is also dependent on adequate potassium levels for enzyme activation. researchgate.netmdpi.com Therefore, the interplay between sufficient potassium nutrition and a robust aspartate metabolic network is crucial for mounting an effective defense against abiotic stresses.

Stress FactorRole of Potassium (K+)Role of L-Aspartate (Asp) & Interaction
Drought Regulates stomatal opening to conserve water; maintains cell turgor through osmotic adjustment. mdpi.comnih.govAsp-derived metabolites can act as osmolytes. Asp metabolism provides energy (ATP) for K+ uptake and transport needed for osmotic adjustment.
Salinity Helps maintain a high K+/Na+ ratio, reducing sodium toxicity; contributes to osmotic balance. mdpi.comipipotash.orgAsp is a precursor for compatible solutes. The synthesis of these solutes and the energy for ion homeostasis are linked to Asp metabolism.
Heat Can help stabilize membranes and proteins; involved in activating enzymes for stress response pathways. researchgate.netAspartate-family amino acids are required for synthesizing heat-shock proteins. This process is energy-intensive and dependent on K+ for enzyme activation.
Oxidative Stress Enhances antioxidant defense systems, reducing ROS damage. mdpi.comnih.govAsp is a precursor to molecules like NAD, which is essential for antioxidant pathways. The overall metabolic health supported by K+ and Asp helps mitigate ROS production.

The aspartate family pathway is a crucial biosynthetic route in plants that produces four essential amino acids: lysine, threonine, methionine, and isoleucine. oup.comnih.govnih.gov These amino acids are termed "essential" because they cannot be synthesized by humans and monogastric animals and must be obtained through their diets, making this pathway vital for nutrition. nih.gov

The entire pathway begins with the amino acid L-aspartate and, with the exception of the final step in methionine synthesis, is located within the plastids (chloroplasts in green tissues). biocyclopedia.com The pathway is characterized by several branching points where the synthesis of different amino acids diverges.

Key Steps and Enzymes in the Pathway:

Aspartate Kinase (AK): This is the first and a key regulatory enzyme of the pathway. It phosphorylates aspartate to form aspartyl-phosphate. Plants possess multiple forms of AK that are subject to feedback inhibition by the end-products, primarily lysine and threonine, which allows for tight regulation of the pathway's flux. biocyclopedia.comresearchgate.net

Aspartate Semialdehyde Dehydrogenase: This enzyme reduces aspartyl-phosphate to aspartate-semialdehyde.

Branch Point 1 (Lysine Synthesis): Aspartate-semialdehyde is the precursor for the lysine biosynthesis branch. The first committed enzyme in this branch is dihydrodipicolinate synthase (DHDPS), which is strongly feedback-inhibited by lysine. biocyclopedia.com

Homoserine Dehydrogenase (HSD): This enzyme converts aspartate-semialdehyde to homoserine, directing the substrate towards the synthesis of threonine, isoleucine, and methionine. HSD activity is typically inhibited by threonine. biocyclopedia.com

Branch Point 2 (Threonine, Isoleucine, and Methionine): Homoserine is phosphorylated by homoserine kinase (HK) to produce O-phosphohomoserine. This compound is a critical branch point intermediate. biocyclopedia.com

Threonine Synthase (TS): Converts O-phosphohomoserine to threonine.

Cystathionine γ-synthase (CGS): The first enzyme in the methionine branch, it competes with TS for their common substrate, O-phosphohomoserine. biocyclopedia.comresearchgate.net

Isoleucine Synthesis: Threonine itself serves as the substrate for the synthesis of isoleucine in a separate five-step sub-pathway.

The regulation of this pathway is complex, involving feedback inhibition of key enzymes by the final amino acid products. This intricate control mechanism ensures a balanced production of these essential amino acids according to the plant's metabolic needs. biocyclopedia.com The metabolic connection between the aspartate family pathway and the TCA cycle is also significant, as it links amino acid synthesis to the central energy metabolism of the cell. oup.com

EnzymeSubstrateProductBranchFeedback Inhibitor(s)
Aspartate Kinase (AK) AspartateAspartyl-phosphateMain TrunkLysine, Threonine
Dihydrodipicolinate Synthase (DHDPS) Aspartate-semialdehydeDihydrodipicolinateLysineLysine
Homoserine Dehydrogenase (HSD) Aspartate-semialdehydeHomoserineThr/Met/IleThreonine
Threonine Synthase (TS) O-phosphohomoserineThreonineThreonine/Isoleucine-
Cystathionine γ-synthase (CGS) O-phosphohomoserineCystathionineMethionineS-Adenosylmethionine

Ex Vivo Tissue Preparations for Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. researchgate.net Ex vivo tissue preparations, such as tissue slices or isolated organs, provide a valuable model system that bridges the gap between in vitro cell culture and complex in vivo studies. nih.gov These preparations maintain a higher degree of the tissue's structural and physiological integrity compared to cultured cells, allowing for the study of metabolic processes in a more contextually relevant environment. nih.gov

Isotope-assisted MFA is the standard approach, where tissues are incubated with stable isotope-labeled substrates (e.g., ¹³C-glucose). researchgate.net The pattern of isotope labeling in downstream metabolites is then measured, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This labeling information is integrated into a computational model of the metabolic network to calculate the intracellular fluxes. researchgate.net

Ex vivo MFA has been employed to investigate the metabolism of various tissues, including the liver, immune cells, and brain. nih.govnih.govresearchgate.net For example, studies using liver slices have revealed differences in metabolic scaling between species that were not apparent in isolated hepatocytes, highlighting the importance of the tissue microenvironment. nih.gov In another study, ex vivo analysis of porcine immune cells identified cell type-specific metabolic patterns, noting that peripheral blood mononuclear cells (PBMCs) displayed higher TCA cycle activity, particularly in glutamine-derived aspartate biosynthesis, compared to granulocytes. nih.gov

The analysis of aspartate-related fluxes is a common target in such studies. For instance, the exchange between glutamate and α-ketoglutarate, and between aspartate and oxaloacetate, catalyzed by aspartate aminotransferase, can be quantified. researchgate.net This provides insights into the activity of the malate-aspartate shuttle and the anaplerotic contributions of amino acids to the TCA cycle. nih.gov The net flux of aspartate can indicate its rate of release for biosynthetic processes like protein and nucleotide synthesis. nih.gov These ex vivo approaches are crucial for building a quantitative understanding of metabolic regulation and dysfunction in specific tissues.

SystemKey Findings Related to Aspartate MetabolismReference
Porcine Immune Cells (PBMCs) Higher TCA cycle activity with significant glutamine-derived aspartate biosynthesis. nih.gov
Rat Brain (in vivo, applicable concept) Detected and quantified the flux of the aspartate aminotransferase reaction (oxaloacetate ↔ aspartate). researchgate.net
Mouse Liver Slices Demonstrated metabolic scaling of glucose production and other pathways, providing a more physiologically relevant model than isolated cells for studying integrated metabolism. nih.gov

Computational and Systems Biology Approaches

In Silico Modeling of Metabolic Networks Involving L-Aspartate

In silico modeling provides a quantitative framework for analyzing the dynamics and regulation of metabolic networks. The aspartate-derived amino acid pathway, a central route for synthesizing essential amino acids like lysine (B10760008), threonine, methionine, and isoleucine from L-aspartate, has been a key subject of such modeling efforts. nih.gov

A detailed kinetic model of this pathway in the plant Arabidopsis thaliana was constructed based on in vitro kinetic measurements of the involved enzymes. nih.gov This mathematical model successfully reproduced in vivo observations and offered non-intuitive predictions about the network's regulation. nih.gov One of the crucial findings was the identification of allosteric interactions that serve not just to balance supply and demand, but to maintain the independence of competing biosynthetic branches originating from aspartate. nih.gov This ensures that the production of one amino acid does not unduly interfere with the synthesis of another.

The model also highlighted that different enzyme isoforms are not functionally redundant; they contribute unequally to the metabolic flux and its regulation. nih.gov Furthermore, metabolic control analysis revealed that the concentration of threonine is a highly sensitive variable within the system, suggesting it plays a higher-order regulatory role. nih.gov Systems biology approaches, which integrate experimental data into theoretical frameworks, are essential for understanding the complex, dynamic behavior of such pathways. nih.gov These models can simulate the time-course mechanism of enzymes and metabolites, helping to pinpoint crucial control points within the network. nih.gov

Computational analyses have also underscored the critical role of cofactors, such as ATP, and the sparse structure of metabolic networks in determining how these systems respond to perturbations. elifesciences.org The study of these networks through in silico models is a foundational aspect of systems biology, providing a bridge to synthetic biology, where such understanding can be used to engineer novel biochemical pathways. researchgate.net

Table 1: Key Enzymes in the Aspartate-Derived Amino Acid Biosynthesis Pathway in Arabidopsis thaliana This table lists the principal enzymes involved in the initial steps of the metabolic network branching from L-aspartate, as modeled in computational studies.

EnzymeAbbreviationReaction Catalyzed
Aspartate KinaseAKL-Aspartate → L-Aspartate-4-phosphate
Aspartate-Semialdehyde DehydrogenaseASADHL-Aspartate-4-phosphate → L-Aspartate-semialdehyde
Dihydrodipicolinate SynthaseDHDPSL-Aspartate-semialdehyde → Dihydrodipicolinate (Lysine branch)
Homoserine DehydrogenaseHSDHL-Aspartate-semialdehyde → Homoserine (Threonine/Methionine branch)
Threonine SynthaseTSO-Phospho-L-homoserine → L-Threonine

Molecular Dynamics Simulations of Protein-L-Aspartate/Potassium Interactions

Molecular dynamics (MD) simulations are a computational tool used to study the physical movements of atoms and molecules over time. nih.govrsc.org This technique provides an atomic-level view of dynamic processes, such as the interaction of ions with proteins, which is critical for understanding the function of ion channels. Potassium (K+) channels, which are integral membrane proteins that regulate the flow of potassium ions across cell membranes, are prime targets for MD simulations. researchgate.netnih.gov

MD simulations have become indispensable for complementing experimental data, offering insights into the structure, dynamics, and function of these complex systems. researchgate.net For potassium channels, simulations can model the process of ion conduction and the large-scale conformational changes associated with channel gating (opening and closing). nih.govnih.gov These simulations often require significant computational power and rely on force fields—sets of parameters that define the potential energy of the system—to accurately model the interactions between the protein, ions, water, and lipids. nih.govresearchgate.net

Aspartate residues often play crucial roles in the structure and function of proteins, including ion channels, due to their negatively charged side chains. While specific MD studies focusing exclusively on the ternary interaction between a protein, L-aspartate as a ligand, and potassium ions are not broadly detailed in the reviewed literature, the principles from simulations of potassium channels and protein-ligand interactions are directly applicable. In simulations of K+ channels, the interactions between charged amino acid residues (like aspartate or glutamate) and potassium ions within the channel pore are meticulously analyzed. These interactions are fundamental to the channel's selectivity and conductivity.

End-point targeted molecular dynamics is a specific method used to simulate large conformational transitions, such as the opening and closing of the Shaker Kv1.2 potassium channel. nih.gov These simulations have identified key structural changes, including variations in the backbone angles of residues near critical motifs and have revealed differences in the pathways for channel opening versus closing. nih.gov Such detailed dynamic information is crucial for understanding how these molecular machines function.

Table 2: Key Parameters and Outputs of Molecular Dynamics Simulations for Ion Channels This table outlines common parameters used in setting up MD simulations for systems like potassium channels and the types of data that can be extracted.

Parameter/OutputDescriptionRelevance
Input Parameters
Force FieldA set of empirical energy functions and parameters used to calculate forces between atoms (e.g., AMBER, GROMACS).Determines the accuracy of the modeled interactions. nih.gov
Solvent ModelExplicit or implicit representation of the solvent (water) surrounding the protein.Crucial for accurately modeling hydration and electrostatic effects. nih.gov
Simulation TimeThe duration of the simulation, typically ranging from nanoseconds to microseconds.Longer timescales are needed to observe complex events like conformational changes. nih.gov
Temperature & PressureControlled parameters to mimic physiological conditions.Ensures the simulation is relevant to the biological environment.
Output Data
TrajectoryThe coordinates, velocities, and energies of all atoms over time.Provides the raw data for all subsequent analysis.
Root-Mean-Square Deviation (RMSD)A measure of the average distance between the atoms of superimposed protein structures.Used to assess conformational stability and changes.
Free Energy LandscapesA map of the energy of the system as a function of specific conformational coordinates.Helps identify stable, metastable, and transition states. nih.gov
Ion Permeation EventsThe movement of ions through the channel pore.Allows for direct observation and quantification of ion transport. nih.gov

Quantum Chemical Calculations for Reaction Mechanisms and Energetics

Quantum chemistry, or quantum mechanics (QM), provides a framework for calculating the electronic structure and properties of molecules from first principles. nih.gov These calculations are instrumental in elucidating the mechanisms of enzymatic reactions by determining the structures of reactants, transition states, and products, as well as their relative energies. nih.govacs.org This allows for the prediction of reaction feasibility (thermodynamics) and speed (kinetics).

The enzymatic oxidation of L-aspartate to iminoaspartate (B1260514) by L-aspartate oxidase (Laspo) has been investigated using computational methods. nih.gov This reaction is a key step in NAD biosynthesis in some organisms. A hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) method, specifically the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) approach, was used to model the reaction. nih.gov In this method, the chemically active site (L-aspartate and the flavin cofactor) is treated with high-level QM calculations, while the surrounding protein environment is modeled using more computationally efficient MM methods. nih.gov

These calculations focused on the proposed hydride transfer mechanism, where a hydride ion is transferred from the C2 position of L-aspartate to the N5 position of the FAD cofactor. nih.gov By optimizing the geometries of the enzyme-substrate complex and the transition state, researchers were able to calculate the activation energy for this critical step. nih.gov The results, which varied slightly depending on the specific QM functional used, provided quantitative support for the proposed chemical mechanism. nih.gov Such studies are crucial for understanding how enzymes achieve their catalytic power and can guide the design of specific enzyme inhibitors. The ability to compute reaction energies and activation barriers is a cornerstone of applying quantum chemistry to biological problems. nih.govarturorobertazzi.it

Table 3: Calculated Activation Energies for the Hydride Transfer Step in L-Aspartate Oxidase Data from a computational study using the ONIOM (QM/MM) method. Energies represent the Gibbs free energy of activation (ΔG‡) in kcal/mol. Different density functional theory (DFT) functionals were used for the QM region.

DFT FunctionalBasis SetActivation Energy (ΔG‡) (kcal/mol)
CAM-B3LYP6-31G(d,p)18.0
M06-2X6-31G(d,p)13.9
ωB97XD6-31G(d,p)14.5

Source: Adapted from findings on the computational mechanistic study of L-aspartate oxidase. nih.gov

Bioinformatics and Comparative Genomics of Aspartate-Related Enzymes and Transporters

Bioinformatics and comparative genomics are essential for identifying and functionally annotating genes and proteins related to L-aspartate metabolism across different species. These approaches leverage the vast amount of sequence data in public databases to understand evolutionary relationships, gene duplication events, and functional conservation.

A prime example is the study of the aspartate aminotransferase (ASP), also known as AAT, gene family. nih.gov ASPs are key enzymes that catalyze the reversible transfer of an amino group between aspartate and α-ketoglutarate, linking amino acid and carbohydrate metabolism. nih.govconicet.gov.ar A genome-wide analysis in the plant Brassica rapa identified 10 members of the ASP gene family. nih.gov

Phylogenetic analysis and collinearity comparisons with other plant species like Arabidopsis thaliana and Oryza sativa (rice) revealed the evolutionary history of these genes, highlighting frequent gene duplication events. nih.gov Such analyses help explain the expansion and functional diversification of gene families. Furthermore, expression pattern analysis showed that many of these BraASP genes were induced under low nitrogen conditions, suggesting their important role in nitrogen assimilation and storage, where aspartate is a key intermediate. nih.gov

In humans, genome-wide association studies (GWAS) have been conducted to identify genetic variants associated with serum levels of aspartate aminotransferase (AST). conicet.gov.arnih.gov AST levels are widely used as biomarkers for liver health. nih.gov These large-scale studies have identified hundreds of independent genetic associations, confirming the high heritability of AST levels and providing insights into the genetic architecture influencing liver function and metabolism. conicet.gov.arnih.gov Comparative genomics shows that the domains and molecular functions of aminotransferases are highly conserved across diverse species, from microbes to humans, underscoring their fundamental role in core metabolism. conicet.gov.ar

Table 4: Comparative Genomics of the Aspartate Aminotransferase (ASP) Gene Family This table summarizes the number of ASP gene family members identified in different plant species and the number of collinear gene pairs found between Brassica rapa and other species, indicating shared evolutionary history.

SpeciesNumber of ASP Genes IdentifiedCollinearity with Brassica rapa (Number of Gene Pairs)
Brassica rapa109 (within B. rapa)
Arabidopsis thaliana513
Oryza sativa (rice)8N/A
Brassica napusNot specified24
Brassica oleraceaNot specified23

Source: Data from a genome-wide analysis of the ASP family in Brassica rapa. nih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel L-Aspartate Conjugates and Derivatives for Research Applications

The inherent chemical structure of L-aspartate, featuring two carboxylic acid groups and an amino group, makes it an ideal scaffold for chemical modification. The creation of novel conjugates and derivatives is a promising avenue for developing new research tools and therapeutic agents.

By strategically modifying these functional groups, researchers can design molecules with enhanced activity, better targeting capabilities, or novel functions. For instance, L-aspartic acid has been used as a lead compound to synthesize a series of derivatives with potential anti-liver fibrosis properties. nih.gov In one study, 32 target compounds were designed and synthesized by modifying the carboxyl and amino groups of L-aspartate, leading to the identification of four derivatives with significantly higher potency in inhibiting the collagen promoter COL1A1 compared to the parent compound. nih.gov

Another area of exploration is the creation of conjugates for targeted delivery. The principles used in developing antibody-drug conjugates (ADCs) and small molecule-drug conjugates (SMDCs), where a targeting moiety is linked to a payload, can be applied to L-aspartate. mdpi.com L-aspartate or its derivatives could serve as either the targeting ligand for specific cellular receptors or as a component of the linker system. For example, derivatives of aspartic acid have been synthesized to prepare misacylated transfer RNAs (tRNAs), which are used to incorporate unnatural amino acids into proteins at specific sites, a powerful tool in chemical biology. researchgate.net

Furthermore, combining L-aspartate with other biologically active molecules, such as L-ornithine to form L-Ornithine-L-Aspartate (LOLA), has shown therapeutic potential in liver diseases by modulating amino acid and nitrogen metabolism. evonik.commdpi.com Future research will likely focus on creating novel conjugates that can probe specific metabolic pathways or deliver therapeutic agents to tissues that have high aspartate turnover.

Table 1: Examples of L-Aspartate Derivatives and Their Research Applications This table is interactive. You can sort and filter the data.

Derivative/Conjugate Modification Site(s) Research Application Key Finding/Potential
N-acyl & C-ester derivatives 2-amino group, 1-carboxyl group Anti-liver fibrosis Identified compounds that inhibit the IKKβ-NF-κB signaling pathway and reduce expression of fibrosis markers. nih.gov
L-Ornithine-L-Aspartate (LOLA) Salt formation Treatment of hepatic encephalopathy, study of angiogenesis Reduces ammonia (B1221849) levels; increases L-arginine, a substrate for nitric oxide synthesis, promoting perfusion and VEGF expression in ischemia models. mdpi.com
Aspartyl-pdCpA esters Nα and side-chain carboxyl groups Preparation of misacylated tRNAs Enables site-specific incorporation of non-canonical amino acids into proteins for structure-function studies. researchgate.net

Advanced Omics-Based Approaches (e.g., Metabolomics, Proteomics) to Elucidate Comprehensive Mechanisms

To unravel the complex network of reactions involving L-aspartate, researchers are increasingly turning to advanced "omics" technologies. Metabolomics (the study of all small molecules in a biological system) and proteomics (the study of all proteins) provide a system-wide view of how cellular processes are altered in response to changes in L-aspartate levels or metabolism.

Integrated transcriptomic and metabolomic analyses have been employed to map the alanine, aspartate, and glutamate (B1630785) metabolism pathways. researchgate.net Such studies reveal how an entire network of genes and metabolites responds to a specific stimulus, providing a more holistic understanding than studying a single enzyme or molecule in isolation. For example, in human hepatocellular carcinoma, combined omics approaches have identified the aspartate metabolism pathway as a significant and differentiable metabolic signature of the disease. nih.gov

Proteomics is crucial for understanding how L-aspartate influences protein function and stability. A key area of research is the spontaneous, non-enzymatic formation of isoaspartyl (isoAsp) residues from aspartyl or asparaginyl residues in proteins. This alteration can disrupt protein structure and function. Proteomic techniques have been used to identify and quantify isoAsp-containing proteins in the urine of mice lacking the repair enzyme L-isoaspartate O-methyltransferase (PIMT), providing evidence for an excretion-based pathway for managing damaged proteins. nih.gov

Metabolomic studies on brain tissue from mice with depleted D-aspartate (the D-isomer of aspartic acid) have shown that its absence significantly influences various L-amino acid pathways, including those for threonine, glycine, and glutamate, as well as pathways involved in brain energy metabolism. acs.org This highlights the intricate connections between different amino acid pools and central metabolism.

Table 2: Findings from Omics-Based Studies on L-Aspartate Metabolism This table is interactive. You can sort and filter the data.

Omics Approach Biological System/Model Key Pathway(s) Investigated Major Finding
Metabolomics & Transcriptomics Human Hepatocellular Carcinoma Aspartate metabolism, BCAA metabolism, TCA cycle Alterations in aspartate metabolism are a key signature of HCC, with significant changes in the expression of related genes. nih.gov
Metabolomics & Transcriptomics Lacticaseibacillus paracasei Alanine, aspartate, and glutamate metabolism; Pentose phosphate (B84403) pathway Glutamate and arginine deficiencies significantly affect carbohydrate and amino acid metabolic pathways involving aspartate. mdpi.com
Proteomics PIMT-deficient mice Protein degradation and repair Identified major urinary proteins (MUPs) as primary isoaspartyl-containing proteins, supporting an excretion pathway for damaged proteins. nih.gov

Development of Optogenetic or Chemogenetic Tools to Probe L-Aspartate Dynamics

Understanding the precise timing and location of L-aspartate signaling and metabolic flux requires tools that can monitor and manipulate its concentration in real-time within living cells. Optogenetics and chemogenetics are revolutionary techniques that allow for the precise control of cellular activity using light or specific small molecules, respectively. nih.gov

A significant breakthrough in this area is the development of AspSnFR, a genetically encoded fluorescent biosensor for intracellular aspartate. nih.gov This tool, engineered from bacterial proteins, changes its fluorescence intensity based on the local concentration of aspartate, allowing researchers to visualize aspartate dynamics within different cellular compartments in real time. Using AspSnFR, scientists can now directly measure cytosolic aspartate concentrations and dissect its production from precursors like glutamine. nih.gov

While direct optogenetic actuators for L-aspartate are not yet developed, existing tools can be used to manipulate pathways that produce or consume it. For example, optogenetic or chemogenetic tools could be targeted to astrocytes, which play a key role in glutamate and aspartate transport in the brain. nih.gov By activating or inhibiting these cells with temporal and spatial precision, researchers could study the downstream effects on neuronal L-aspartate levels, using a sensor like AspSnFR to read out the changes. Chemogenetic approaches, which use engineered receptors that respond only to specific synthetic ligands (e.g., DREADDs - Designer Receptors Exclusively Activated by Designer Drugs), are particularly well-suited for longer-term manipulation of cellular activity. nih.gov

The combination of these manipulation and monitoring tools will enable researchers to ask highly specific questions about the role of L-aspartate dynamics in processes like synaptic plasticity, metabolic regulation, and cell proliferation.

Table 3: Comparison of Advanced Tools for Studying Metabolite Dynamics This table is interactive. You can sort and filter the data.

Tool Type Principle Advantages Application to L-Aspartate
Genetically Encoded Biosensors (e.g., AspSnFR) A protein that changes its fluorescent properties upon binding a specific metabolite. High specificity; allows real-time monitoring in live cells and specific organelles. Directly visualizes changes in intracellular L-aspartate concentrations in response to metabolic shifts or external stimuli. nih.gov
Optogenetics Genetically encoded light-sensitive proteins (e.g., channelrhodopsin) control ion flow or signaling pathways. High temporal (millisecond) and spatial precision; reversible control. Manipulate activity of cells (e.g., neurons, astrocytes) involved in L-aspartate transport or metabolism to study its role in neural circuits. nih.govnih.gov

Interdisciplinary Research Integrating Chemical Biology, Biophysics, and Synthetic Biology for Potassium L-Aspartate Studies

A comprehensive understanding of Potassium L-aspartate requires the convergence of multiple scientific disciplines. Integrating approaches from chemical biology, biophysics, and synthetic biology will be essential to connect the molecular properties of L-aspartate to its complex roles in biological systems.

Chemical Biology: This field focuses on applying chemical techniques to study and manipulate biological systems. For L-aspartate research, this includes the design and synthesis of the novel derivatives and conjugates discussed previously (Section 10.1). It also encompasses the development of molecular probes and biosensors like AspSnFR (Section 10.3) to track L-aspartate's movement and concentration within cells. nih.govnih.gov

Biophysics: Biophysical methods are critical for understanding the fundamental physical interactions of L-aspartate with its environment. Techniques such as X-ray crystallography and cryo-electron microscopy can resolve the three-dimensional structures of enzymes and transporters that bind L-aspartate, revealing the basis of their specificity and function. Computational biophysics and molecular dynamics simulations can model the behavior of L-aspartate and its interactions with proteins at an atomic level, such as simulating its adsorption onto surfaces.

Synthetic Biology: This discipline applies engineering principles to biology, allowing for the design and construction of new biological parts, devices, and systems. In the context of L-aspartate, synthetic biology has been used to engineer microorganisms like Escherichia coli and Corynebacterium glutamicum for the industrial production of L-aspartate and its derivatives. mdpi.com By introducing and optimizing metabolic pathways, researchers can create cellular factories for green synthesis of valuable chemicals. mdpi.comresearchgate.net Looking forward, synthetic gene circuits could be designed to sense intracellular L-aspartate levels and dynamically regulate metabolic pathways in response, providing a powerful tool for both industrial production and for studying metabolic homeostasis in model organisms.

By combining these approaches, researchers can build a multi-scale understanding of Potassium L-aspartate, from its fundamental chemical and physical properties to its role in engineered metabolic systems and complex cellular networks.

Table 4: Contributions of Interdisciplinary Fields to L-Aspartate Research This table is interactive. You can sort and filter the data.

Discipline Key Approaches Research Questions Addressed
Chemical Biology - Synthesis of derivatives & conjugates- Development of biosensors- Site-specific protein modification - How can we create tools to track L-aspartate?- Can we design L-aspartate-based molecules with novel therapeutic properties?
Biophysics - X-ray crystallography- Molecular dynamics simulations- Spectroscopy - What is the 3D structure of enzymes that metabolize L-aspartate?- What are the physical forces governing L-aspartate's interaction with transporters?

| Synthetic Biology | - Metabolic engineering- Design of genetic circuits- Whole-cell biosensor construction | - How can we optimize microbial production of L-aspartate?- Can we build a genetic system that responds to L-aspartate levels? |

Q & A

Q. What are the key physicochemical properties of Potassium L-aspartate, and how are they validated in experimental settings?

Potassium L-aspartate (CAS 14007-45-5) is a salt of L-aspartic acid and potassium, with a molecular formula of C₄H₆KNO₄. Its molecular weight is 171.2 g/mol, and it typically appears as a white crystalline powder. Key validation methods include:

  • Elemental analysis : To confirm stoichiometry of K⁺ and L-aspartate ions.
  • pH titration : To assess buffering capacity, given its role in biological systems (e.g., pH 7.4 in electrophysiology studies ).
  • Spectroscopic techniques (e.g., NMR, FTIR): To verify structural integrity and purity .

Q. What are the standard protocols for synthesizing and purifying Potassium L-aspartate in laboratory settings?

Synthesis typically involves neutralizing L-aspartic acid with potassium hydroxide under controlled conditions:

  • Neutralization : L-aspartic acid is dissolved in deionized water, and KOH is added incrementally while monitoring pH (target ~7.0–7.4).
  • Crystallization : The solution is evaporated under reduced pressure, and crystals are recrystallized from ethanol/water mixtures.
  • Purity assessment : HPLC with UV detection (λ = 210 nm) or ion-exchange chromatography ensures ≥98% purity .

Q. How is Potassium L-aspartate quantified in biological samples, and what are the common interferences?

Quantification methods include:

  • Ion chromatography : For direct measurement of K⁺ and aspartate ions in extracellular fluids .
  • Enzymatic assays : Using aspartate oxidase coupled with spectrophotometric detection (λ = 340 nm).
  • Interferences : High concentrations of structurally similar amino acids (e.g., glutamate or asparagine) may cross-react; pre-purification via solid-phase extraction is recommended .

Advanced Research Questions

Q. What experimental designs are used to study Potassium L-aspartate’s role in modulating membrane potential in electrophysiology?

  • Whole-cell patch-clamp recordings : Employed to measure ion currents in cells exposed to high-K⁺ solutions containing Potassium L-aspartate. For example, depolarization studies use extracellular solutions with 50 mM Potassium L-aspartate to mimic physiological conditions .
  • Voltage ramps : Applied to assess transporter activity (e.g., GLAST) in the presence of competitive inhibitors like DL-threo-3-hydroxy-aspartate .
  • Controls : Dead bacterial assays (e.g., E. coli RP437) are used to distinguish active transport from passive diffusion .

Q. How does Potassium L-aspartate interact with glutamate transporters (e.g., GLAST), and what are the implications for synaptic signaling?

  • Mechanism : GLAST, a Na⁺-dependent transporter, binds L-aspartate with a Kₘ of ~1.2 mM. Potassium L-aspartate competes with glutamate for binding, reducing uptake by >95% at 100 mM concentrations .
  • Functional impact : Competitive inhibition alters extracellular glutamate levels, modulating NMDA receptor activation and synaptic plasticity. EC₅₀ for NMDA receptor activation by L-aspartate is eight-fold higher than glutamate .

Q. What methodological considerations are critical when designing clinical trials to evaluate Potassium L-aspartate derivatives (e.g., L-ornithine L-aspartate) for hepatic encephalopathy?

  • PICOT framework :
  • Population : Cirrhosis patients with minimal/overt hepatic encephalopathy.
  • Intervention : Daily IV/oral L-ornithine L-aspartate vs. placebo.
  • Outcomes : Ammonia reduction, mortality, serious adverse events.
  • Timeframe : Short-term (7 days) for ammonia levels; long-term (6 months) for mortality .
    • Bias mitigation : Double-blinding, centralized randomization, and intention-to-treat analysis.
    • Data interpretation : Meta-analyses should account for heterogeneity in trial quality (e.g., only 5/36 trials had low bias risk ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.